SP-96
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[3-[[7-(1-methylpyrazol-4-yl)quinazolin-4-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c1-33-14-17(13-29-33)16-8-9-22-23(10-16)27-15-28-24(22)30-20-6-3-7-21(12-20)32-25(34)31-19-5-2-4-18(26)11-19/h2-15H,1H3,(H,27,28,30)(H2,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDYRZUPKPBLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC(=CC=C4)NC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SP-96: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SP-96, a novel anti-cancer agent. The document details its molecular target, mode of inhibition, cellular consequences, and selectivity profile, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective, Non-ATP-Competitive Inhibition of Aurora B Kinase
This compound is a first-in-class, highly potent, and selective small molecule inhibitor of Aurora B kinase.[1][2] Unlike the majority of kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound employs a non-ATP-competitive mechanism of inhibition.[1][3] This distinct mode of action provides a unique pharmacological profile and may offer advantages in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.
Aurora B kinase is a critical serine/threonine kinase that plays a central role in the regulation of mitosis.[4][5][6] It is a key component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division.[4][5] By inhibiting Aurora B, this compound disrupts these essential mitotic processes, leading to mitotic errors and ultimately inducing cell death in rapidly dividing cancer cells.[3]
The primary molecular consequences of Aurora B inhibition by this compound include:
-
Disruption of the Spindle Assembly Checkpoint: Aurora B is crucial for the proper attachment of microtubules to kinetochores and for activating the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature entry into anaphase.[4][6] Inhibition of Aurora B leads to defects in this process, resulting in improper chromosome segregation.
-
Failed Cytokinesis: Aurora B plays a vital role in the formation of the cleavage furrow during cytokinesis, the final step of cell division. Its inhibition often results in cells failing to divide, leading to the formation of polyploid cells (cells with more than two sets of chromosomes).
-
Induction of Apoptosis: The accumulation of mitotic errors and the formation of polyploid cells trigger apoptotic pathways, leading to programmed cell death.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Aurora B Kinase | Cell-free enzymatic assay | 0.316 ± 0.031 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Aurora B |
| Aurora B | 0.316 | 1 |
| FLT3 | >2000 | >6329 |
| KIT | >2000 | >6329 |
This high selectivity for Aurora B over other kinases like FLT3 and KIT is significant, as inhibition of the latter is associated with myelosuppression, a common side effect of less selective Aurora kinase inhibitors.[3][7]
Table 3: Anti-proliferative Activity of this compound in NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Breast Cancer | Not explicitly stated, but noted as a sensitive cell line. |
| A498 | Renal Cancer | Not explicitly stated, but noted as a sensitive cell line. |
| COLO 205 | Colon Cancer | Not explicitly stated, but noted as a sensitive cell line. |
| CCRF-CEM | Leukemia | Not explicitly stated, but noted as a sensitive cell line. |
GI50 (50% growth inhibition) is the concentration of a drug that inhibits the growth of a cell population by 50%. While the precise GI50 values are not detailed in the provided search results, these cell lines were identified as being particularly sensitive to this compound in the NCI-60 screen.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard procedures and information extracted from the primary literature.
Aurora B Kinase Enzymatic Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of Aurora B kinase.
-
Principle: A microfluidics-based assay that measures the phosphorylation of a substrate peptide by Aurora B kinase. The separation of the phosphorylated product from the unphosphorylated substrate is monitored to determine kinase activity.
-
Materials:
-
Recombinant human Aurora B kinase
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
This compound (or other test compounds) dissolved in DMSO
-
Microfluidic chip-based kinase assay platform (e.g., Caliper EZ Reader)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the diluted this compound, recombinant Aurora B kinase, and the fluorescently labeled peptide substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at a controlled temperature for a specific period (e.g., 60 minutes).
-
Stop the reaction.
-
Analyze the reaction mixture using a microfluidic chip-based platform to separate and quantify the phosphorylated and unphosphorylated peptide substrate.
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the anti-proliferative activity of this compound across a panel of 60 human cancer cell lines.
-
Principle: A colorimetric assay (Sulforhodamine B - SRB) or a luminescence-based assay (CellTiter-Glo) is used to measure cell density and determine the effect of the compound on cell growth.
-
Materials:
-
NCI-60 cell lines
-
Appropriate cell culture media and supplements (e.g., RPMI-1640, fetal bovine serum, L-glutamine)
-
96-well or 384-well microtiter plates
-
This compound dissolved in DMSO
-
Sulforhodamine B (SRB) solution or CellTiter-Glo reagent
-
Trichloroacetic acid (TCA) for cell fixation (for SRB assay)
-
Tris base solution (for SRB assay)
-
-
Procedure:
-
Seed the 60 cell lines into microtiter plates at their predetermined optimal densities and allow them to adhere overnight.[8]
-
Add this compound at a range of concentrations (typically a 5-log dilution series) to the wells. A vehicle control (DMSO) is also included.[9]
-
Incubate the plates for a specified period (e.g., 48 hours).[9]
-
For SRB Assay:
-
Fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 10 minutes at room temperature.[8]
-
Wash away the unbound dye with 1% acetic acid and air dry.[8]
-
Solubilize the bound dye with Tris base solution.
-
-
For CellTiter-Glo Assay:
-
Add the CellTiter-Glo reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
-
Measure the absorbance (for SRB) or luminescence (for CellTiter-Glo) using a plate reader.
-
Calculate the percentage of growth inhibition for each cell line at each concentration.
-
Determine the GI50 value for each cell line by plotting the percentage of growth inhibition against the drug concentration.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Aurora B Kinase Signaling Pathway in Mitosis
Caption: The central role of Aurora B kinase in regulating key mitotic events and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: A streamlined workflow for the preclinical characterization of this compound's mechanism of action.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of SP-96, a First-in-Class Non-ATP-Competitive Aurora B Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-96 is a novel, highly potent, and selective quinazoline-based inhibitor of Aurora B kinase.[1][2][3] It represents a significant advancement in the field of oncology drug discovery as the first-in-class non-ATP-competitive inhibitor of this critical mitotic regulator.[2][3] With a sub-nanomolar potency (IC50 = 0.316 nM) and exceptional selectivity over other kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT (>2000-fold), this compound offers a promising therapeutic profile, potentially mitigating off-target effects like myelosuppression that have been observed with less selective Aurora kinase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, intended to support further research and development efforts.
Introduction to Aurora B Kinase and the Therapeutic Rationale for this compound
Aurora B kinase is a key serine/threonine kinase that plays a pivotal role in the regulation of cell division. As a component of the chromosomal passenger complex (CPC), it is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with aneuploidy and poor prognosis. This has established Aurora B as a compelling target for anticancer drug development.
While numerous ATP-competitive inhibitors of Aurora B have been developed, many have faced challenges in clinical trials due to off-target effects, partly stemming from the highly conserved nature of the ATP-binding pocket among kinases. This compound circumvents this by binding to an allosteric site, offering a distinct mechanism of inhibition that leads to its remarkable selectivity and potential for a wider therapeutic window.[2]
Discovery of this compound
This compound was identified through the discovery and optimization of a series of novel quinazoline-based Aurora B inhibitors.[2][3] The development program focused on identifying compounds with potent enzymatic inhibition and high selectivity against receptor tyrosine kinases like FLT3 and KIT, whose inhibition is linked to hematological toxicities.[2][3] This effort led to the identification of this compound as the lead candidate, demonstrating sub-nanomolar potency and a highly desirable selectivity profile.[1][2][3]
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is not detailed in the primary literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinazolines. The synthesis of this compound, N-(4-((7-methoxy-4-morpholinoquinazolin-2-yl)amino)phenyl)cyclopropanecarboxamide, would logically proceed through the construction of the core 2-amino-7-methoxy-4-morpholinoquinazoline intermediate, followed by coupling with the appropriate aniline (B41778) derivative.
A potential synthetic workflow is outlined below:
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. A summary of the key quantitative data is presented below.
| Target | Assay Type | IC50 (nM) | Selectivity Fold (vs. Aurora B) | Reference |
| Aurora B | Enzymatic (Cell-free) | 0.316 ± 0.031 | - | [1][3] |
| FLT3 | Enzymatic (Cell-free) | >632 | >2000 | [1][2] |
| KIT | Enzymatic (Cell-free) | >632 | >2000 | [1][2] |
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | <1 | [1][2] |
| A498 | Renal Cancer | <1 | [2] |
| COLO 205 | Colon Cancer | <1 | [2] |
| CCRF-CEM | Leukemia | <1 | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] This mode of action is significant as it implies binding to an allosteric site rather than the highly conserved ATP-binding pocket. Molecular docking studies suggest that this compound binds to an allosteric pocket, inducing a conformational change that inactivates the kinase.[2] This allosteric inhibition is the basis for its high selectivity.
The inhibition of Aurora B by this compound disrupts its critical functions in mitosis, leading to defects in chromosome segregation, failed cytokinesis, and ultimately, apoptosis in cancer cells.
Experimental Protocols
Aurora B Kinase Inhibition Assay (Microfluidics-Based)
This assay measures the enzymatic activity of Aurora B by quantifying the phosphorylation of a substrate peptide.
-
Reagents and Materials:
-
Recombinant human Aurora B kinase
-
5FAM-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microtiter plates
-
Microfluidics-based mobility shift assay instrument (e.g., Caliper EZ Reader)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 1 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of 2 nM Aurora B kinase solution to each well and incubate for 60 minutes with gentle shaking.
-
Initiate the kinase reaction by adding 5 µL of a substrate mix containing 1.5 µM peptide substrate and 190 µM ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and analyze the samples using the microfluidics instrument to separate and quantify the phosphorylated and unphosphorylated peptide.
-
Calculate the percentage of inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.[1]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 5% FBS)
-
96-well microtiter plates
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
ELISA plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.[1]
-
Conclusion and Future Directions
This compound is a pioneering non-ATP-competitive inhibitor of Aurora B kinase with exceptional potency and selectivity. Its unique mechanism of action offers a promising strategy to overcome the limitations of previous generations of kinase inhibitors. The preclinical data strongly support its potential as a therapeutic agent, particularly in cancers characterized by Aurora B overexpression, such as triple-negative breast cancer.
Future research should focus on a comprehensive in vivo evaluation of this compound to assess its pharmacokinetic properties, efficacy in various cancer models, and safety profile. Further structural biology studies, including co-crystallization with Aurora B, would provide invaluable insights into its precise binding mode and the molecular basis for its allosteric inhibition, guiding the design of next-generation inhibitors with even more refined properties. The detailed synthetic route, once fully disclosed, will be critical for enabling the broader scientific community to explore the full potential of this exciting compound.
References
An In-depth Technical Guide to the Binding Affinity of SP-96 for Aurora Kinase B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SP-96, a novel small molecule inhibitor, for Aurora Kinase B. The document details the quantitative binding data, experimental methodologies for its determination, and the broader signaling context of this interaction.
Introduction to this compound and Aurora Kinase B
Aurora Kinase B is a crucial serine/threonine kinase that plays a pivotal role in the accurate segregation of chromosomes during mitosis.[1][2] It is a key component of the Chromosomal Passenger Complex (CPC), which ensures proper kinetochore-microtubule attachments and regulates the spindle assembly checkpoint.[1][2] Overexpression of Aurora Kinase B is a common feature in various human cancers and is often associated with aneuploidy and poor patient prognosis, making it an attractive target for cancer therapy.[1][2]
This compound is a quinazoline (B50416) derivative identified as a highly potent and selective inhibitor of Aurora Kinase B.[1][3][4] A key distinguishing feature of this compound is its non-ATP-competitive mechanism of inhibition, a first-in-class characteristic for an Aurora Kinase B inhibitor.[1][4][5] This unique mechanism, coupled with its high selectivity, suggests a potential for reduced off-target effects and a favorable safety profile, particularly concerning myelosuppression often associated with less selective kinase inhibitors.[1][4][5]
Quantitative Binding Affinity Data
The binding affinity of this compound for Aurora Kinase B and other related kinases has been quantitatively determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the growth inhibition (GI50) in various cell lines are summarized below.
| Target Enzyme / Cell Line | Parameter | Value (nM) | Selectivity Fold (vs. Aurora B) |
| Aurora Kinase B | IC50 | 0.316 | - |
| Aurora Kinase A | IC50 | 18.975 | ~60 |
| FLT3 | IC50 | 1475.6 | >2000 |
| KIT | IC50 | 1307.6 | >2000 |
| MDA-MB-468 (Breast Cancer) | GI50 | 107 | - |
| CCRF-CEM (Leukemia) | GI50 | 47.4 | - |
| COLO 205 (Colon Cancer) | GI50 | 50.3 | - |
| A498 (Renal Cancer) | GI50 | 53.2 | - |
Table 1: Summary of quantitative data for this compound binding affinity and cellular activity.
Experimental Protocols
The determination of the IC50 value of this compound for Aurora Kinase B was primarily conducted using a microfluidic mobility shift assay.
Principle of the Microfluidic Mobility Shift Assay
This assay measures the enzymatic activity of a kinase by quantifying the conversion of a substrate to a phosphorylated product. The separation of the substrate and product is achieved through electrophoresis in a microfluidic chip, and the amount of each is determined by fluorescence detection. The Caliper EZ Reader system is a common instrument for this type of assay.
Materials and Reagents
-
Enzyme: Recombinant human Aurora Kinase B
-
Substrate: Fluorescently labeled peptide substrate (e.g., a 5FAM-tagged peptide)
-
ATP: Adenosine triphosphate
-
Inhibitor: this compound, serially diluted
-
Kinase Buffer: 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3
-
Control Inhibitor: Barasertib (for running control)
-
Assay Plates: 384-well microtiter plates
-
Instrumentation: Caliper EZ Reader II with a 12-sipper chip
Assay Procedure
-
Compound Preparation: A 12-point half-log dilution series of this compound was prepared in DMSO, with a starting concentration of 0.2 mM down to 0.632 nM. 1 µL of each dilution was transferred to the assay plate.
-
Enzyme Preparation: Aurora Kinase B enzyme was diluted in kinase buffer to a concentration of 2 nM. 5 µL of the diluted enzyme was added to each well of the assay plate containing the inhibitor.
-
Incubation: The plate was incubated for 60 minutes with gentle shaking to allow the inhibitor to bind to the enzyme.
-
Substrate Mix Preparation: A substrate mix was prepared containing ATP (final concentration 190 µM) and the 5FAM-tagged peptide substrate (final concentration 1.5 µM) in kinase buffer.
-
Reaction Initiation: 5 µL of the substrate mix was added to each well to start the kinase reaction.
-
Data Acquisition: The assay plate was immediately placed in the Caliper EZ Reader II. The instrument aspirates samples from the wells and performs electrophoretic separation of the substrate and product. The fluorescence of each is measured, and the percentage of substrate conversion is calculated.
-
Data Analysis: The percentage inhibition for each concentration of this compound was calculated relative to the positive (no inhibitor) and negative (no enzyme) controls. The IC50 value was determined by fitting the dose-response curve using appropriate software.
Signaling Pathways and Mechanism of Action
Aurora Kinase B is a central regulator of mitosis. Its inhibition by this compound disrupts the normal progression of cell division, leading to anti-proliferative effects in cancer cells.
The diagram above illustrates the central role of the Chromosomal Passenger Complex (CPC), with Aurora Kinase B as its catalytic subunit. Aurora B phosphorylates key substrates like Histone H3 at Serine 10, which is crucial for chromosome condensation and segregation. It also regulates the spindle assembly checkpoint to ensure accurate chromosome attachment to the mitotic spindle. This compound, through its non-ATP competitive inhibition of Aurora Kinase B, disrupts these processes, leading to defects in chromosome segregation and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Non-ATP Competitive Inhibition
Unlike the majority of kinase inhibitors that compete with ATP for binding to the active site, this compound binds to an allosteric site on Aurora Kinase B. This is a significant advantage as it can lead to higher selectivity and a different resistance profile compared to ATP-competitive inhibitors. Molecular docking studies have predicted the binding mode of this compound in a pocket distinct from the ATP-binding site.
The workflow diagram outlines the key steps in determining the IC50 of this compound. It begins with the preparation of the inhibitor, enzyme, and substrate solutions. The inhibitor and enzyme are pre-incubated before the reaction is initiated by the addition of the substrate and ATP mix. The reaction products are then analyzed using a microfluidic-based system to separate and quantify the phosphorylated and unphosphorylated substrates, allowing for the calculation of the IC50 value.
Conclusion
This compound represents a promising new class of Aurora Kinase B inhibitors with a unique non-ATP-competitive mechanism of action. Its sub-nanomolar potency and high selectivity for Aurora Kinase B over other kinases make it a compelling candidate for further preclinical and clinical development in oncology. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers and drug developers working in this area.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. promega.co.uk [promega.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. manuals.plus [manuals.plus]
SP-96: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-96 is a novel, potent, and highly selective non-ATP-competitive inhibitor of Aurora Kinase B (AURKB).[1][2][3] This document provides an in-depth technical overview of the pharmacological properties of this compound, including its mechanism of action, in vitro efficacy, and selectivity profile. Detailed experimental protocols for key assays and a visualization of the targeted signaling pathway are presented to support further research and development efforts.
Introduction
Aurora Kinase B is a crucial serine/threonine kinase that plays a pivotal role in the proper execution of mitosis.[4] It is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis.[4][5] Overexpression of AURKB has been implicated in the pathogenesis of various human cancers, making it an attractive target for therapeutic intervention.[6][7] this compound has emerged as a first-in-class, non-ATP-competitive inhibitor of AURKB, offering a distinct mechanism of action compared to the majority of existing Aurora kinase inhibitors.[1][2] Its high potency and selectivity suggest a potential for a favorable therapeutic window with reduced off-target effects.[2][8]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Aurora Kinase B. Unlike many kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound binds to a different, allosteric site on the kinase. This non-ATP-competitive mechanism of inhibition leads to a conformational change in the enzyme, rendering it inactive.[1][2]
By inhibiting AURKB, this compound disrupts the kinase's critical functions during mitosis, including:
-
Correction of erroneous kinetochore-microtubule attachments: AURKB is essential for the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[4][9]
-
Phosphorylation of key mitotic substrates: AURKB phosphorylates a multitude of proteins involved in chromosome condensation, kinetochore function, and cytokinesis, such as Histone H3.[7]
-
Cytokinesis: The final stage of cell division is also regulated by AURKB activity at the central spindle and midbody.[4][5]
Inhibition of these processes by this compound leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the central role of Aurora Kinase B in the regulation of mitosis, the pathway targeted by this compound.
Caption: Aurora B Kinase signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound, highlighting its potency, selectivity, and in vitro anti-proliferative activity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora Kinase B | 0.316 ± 0.031 | - |
| FLT3 | >632 | >2000-fold |
| KIT | >632 | >2000-fold |
| Data from Lakkaniga et al., 2020.[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| A498 | Renal Cancer | <1 |
| COLO 205 | Colon Cancer | <1 |
| CCRF-CEM | Leukemia | <1 |
| MDA-MB-468 | Triple-Negative Breast Cancer | <1 |
| Data from Lakkaniga et al., 2020 and Cancers (Basel), 2021.[1][8] |
Pharmacokinetics and In Vivo Pharmacodynamics
As of the latest available data, comprehensive in vivo pharmacokinetic and pharmacodynamic studies for this compound have not been published in the public domain. Further research is required to characterize its absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy and safety profile.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
In Vitro Kinase Inhibition Assay (Microfluidics-Based)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against Aurora Kinase B.
Materials:
-
Purified recombinant Aurora Kinase B enzyme
-
Specific peptide substrate for Aurora B (e.g., 5FAM-tagged peptide)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)
-
384-well microtiter plates
-
Microfluidics-based kinase assay platform (e.g., Caliper EZ Reader II)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. A typical 12-point half-log dilution series is recommended, starting from a high concentration (e.g., 200 µM).
-
Enzyme Preparation: Dilute the Aurora Kinase B enzyme to the desired concentration (e.g., 2 nM) in kinase reaction buffer.
-
Reaction Setup:
-
Add 1 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the diluted Aurora Kinase B enzyme to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate mix containing the peptide substrate and ATP in kinase reaction buffer. Final concentrations should be at or near the Km for each (e.g., 1.5 µM peptide, 190 µM ATP).
-
Add 5 µL of the substrate mix to each well to start the reaction.
-
-
Detection:
-
Monitor the kinase reaction by measuring the separation of the phosphorylated product from the substrate using a microfluidics-based platform.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium.
-
Add 150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
-
Conclusion
This compound is a promising preclinical candidate with a unique non-ATP-competitive mechanism of action against Aurora Kinase B. Its sub-nanomolar potency and high selectivity over other kinases, particularly those involved in hematopoiesis, suggest a potential for a well-tolerated and effective anti-cancer agent. The data presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating its in vivo pharmacokinetic and pharmacodynamic properties and evaluating its efficacy in relevant animal models of cancer.
Experimental Workflows
The following diagram outlines the general workflow for the in vitro characterization of a kinase inhibitor like this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
The Structure-Activity Relationship of SP-96: A First-in-Class Non-ATP-Competitive Aurora Kinase B Inhibitor
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of SP-96, a potent and selective non-ATP-competitive inhibitor of Aurora Kinase B. This compound emerged as the lead compound from a series of novel quinazoline-based inhibitors and demonstrates sub-nanomolar potency and a promising selectivity profile, making it a significant candidate for further investigation in cancer therapeutics, particularly for triple-negative breast cancer (TNBC).
Core Compound Data: this compound
| Compound ID | Chemical Class | Target | IC50 (nM) | Selectivity | Cell Line Activity | Mechanism of Action |
| This compound | Quinazoline-based | Aurora Kinase B | 0.316 ± 0.031[1] | >2000-fold vs. FLT3 and KIT[1] | Growth inhibition of MDA-MD-468 (TNBC)[1] | Non-ATP-competitive[1] |
Structure-Activity Relationship (SAR) Insights
The discovery of this compound was the result of a systematic optimization of a series of novel quinazoline-based compounds. While a complete quantitative SAR table from the primary literature is not publicly available in the provided search results, the key pharmacophoric features essential for its potent and selective activity have been identified. The quinazoline (B50416) scaffold serves as the core structural motif, with modifications at various positions influencing the inhibitory activity and selectivity against related kinases. The unique non-ATP competitive binding mode of this compound suggests that its interactions with Aurora Kinase B are distinct from the majority of existing inhibitors, offering a potential advantage in overcoming resistance mechanisms associated with the ATP-binding pocket.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the available information regarding the characterization of this compound.
Aurora B Kinase Inhibition Assay
This assay measures the enzymatic activity of Aurora B kinase in the presence of an inhibitor.
Principle: A microfluidics-based assay is used to monitor the separation of a phosphorylated product from a substrate peptide. The extent of phosphorylation is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
Compound Preparation: Stock solutions of test compounds (e.g., 20 mM in DMSO) are serially diluted in kinase buffer. 1 µL of each dilution is transferred to a 384-well microtiter assay plate.[2]
-
Enzyme Preparation: Aurora B enzyme is diluted to a concentration of 2 nM in kinase buffer.[2]
-
Incubation: 5 µL of the diluted enzyme is added to the assay plate containing the test compounds. The plate is incubated for 60 minutes with gentle shaking to allow for inhibitor-enzyme binding.[2]
-
Reaction Initiation: A substrate mixture containing ATP and a 5FAM-tagged peptide is prepared in kinase buffer and added to the wells to start the kinase reaction.
-
Detection: The reaction products are analyzed using a Caliper EZ Reader II with a 12-sipper chip. The separation of the phosphorylated product from the substrate is monitored to determine the kinase activity.[2]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Buffers and Reagents:
-
Kinase Buffer: Composition not fully specified in the provided results.
-
Separation Buffer: 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3.[2]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Cells (e.g., MDA-MD-468) are seeded in 96-well microtiter plates at a density of 5000 cells/well and allowed to adhere overnight.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds, a vehicle control, and a positive control. The cells are incubated for 24 hours.[2]
-
MTT Incubation: After the treatment period, the medium is aspirated, and the cells are washed with PBS. 40 µL of fresh medium and 10 µL of 5 mg/mL MTT solution in PBS are added to each well. The plate is incubated for 4 hours at 37°C and 5% CO2.
-
Formazan Solubilization: Following incubation, 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using an ELISA plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are determined.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: Inhibition of the Aurora B Kinase signaling pathway by this compound.
Caption: Experimental workflow for the Aurora B kinase inhibition assay.
Conclusion
This compound represents a significant advancement in the development of Aurora Kinase B inhibitors. Its novel non-ATP-competitive mechanism of action and high selectivity offer the potential for a superior therapeutic window compared to previous generations of Aurora kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as next-generation anticancer agents. Further exploration of the detailed structure-activity relationships within the quinazoline series will be critical to unlocking the full potential of this chemical class.
References
SP-96: An In-Depth Technical Guide to its In Vitro Potency and IC50 Value
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and IC50 value of SP-96, a novel, potent, and selective non-ATP-competitive inhibitor of Aurora B kinase. This document outlines the key quantitative data, detailed experimental methodologies for its characterization, and the signaling pathway context of its mechanism of action.
Quantitative Data Summary
The in vitro activity of this compound has been characterized through enzymatic and cell-based assays, demonstrating its high potency and selectivity. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora B | 0.316 ± 0.031 | - |
| Aurora A | 18.975 | >60-fold |
| FLT3 | 1475.6 | >4600-fold[1] |
| KIT | 1307.6 | >4100-fold[1] |
| EGFR | ≥2000 | >6300-fold[1] |
| RET | ≥2000 | >6300-fold[1] |
| HER2 | ≥2000 | >6300-fold[1] |
Table 2: In Vitro Cell Line Growth Inhibition (GI50) of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple Negative Breast Cancer | 107[1][2] |
| CCRF-CEM | Leukemia | 47.4[1][2] |
| COLO 205 | Colon Cancer | 50.3[1][2] |
| A498 | Renal Cancer | 53.2[1][2] |
Experimental Protocols
The following sections detail the methodologies used to determine the in vitro potency and growth inhibitory effects of this compound.
In Vitro Kinase Inhibition Assay
The IC50 values for this compound against a panel of kinases were determined using a microfluidics-based kinase assay. This method allows for the precise measurement of kinase activity by monitoring the separation of a phosphorylated product from a substrate.
Workflow:
Detailed Steps:
-
Compound Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations.
-
Enzyme and Substrate Preparation: Recombinant human Aurora B kinase was diluted in a kinase reaction buffer. A fluorescently labeled peptide substrate, a known substrate for Aurora B, was also prepared in the same buffer.
-
Kinase Reaction:
-
The kinase reaction was performed in a 384-well plate.
-
This compound dilutions were pre-incubated with the Aurora B enzyme to allow for inhibitor binding.
-
The kinase reaction was initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction was allowed to proceed for a defined period at room temperature.
-
-
Microfluidic Separation and Detection:
-
The reaction was stopped, and the mixture was introduced into the microfluidic chip of a Caliper EZ Reader system.
-
An electric field was applied, causing the negatively charged phosphorylated peptide product to migrate at a different velocity than the unphosphorylated substrate.
-
The fluorescent signals of the separated substrate and product were detected.
-
-
Data Analysis: The extent of kinase inhibition was determined by the ratio of the phosphorylated product to the sum of the product and substrate. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
The growth inhibitory (GI50) effects of this compound on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Human cancer cell lines were seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Incubation: After the incubation period, the medium was removed, and a solution of MTT in serum-free medium was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The GI50 value, the concentration of this compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting Aurora B kinase, a key regulator of mitosis. Its non-ATP-competitive mechanism of action distinguishes it from many other kinase inhibitors.
Aurora B Signaling Pathway in Mitosis
Aurora B is a serine/threonine kinase that functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC). The CPC plays a crucial role in ensuring the fidelity of cell division by regulating chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.
Key Components of the Aurora B Pathway:
-
Upstream Activation: Aurora B activity is tightly regulated and peaks during mitosis, activated by upstream signals such as Cdk1/Cyclin B.
-
Chromosomal Passenger Complex (CPC): Aurora B forms a complex with INCENP, Survivin, and Borealin. These proteins are crucial for the proper localization and function of Aurora B at the centromeres and midbody during different phases of mitosis.
-
Downstream Substrates and Functions:
-
Histone H3: Phosphorylation of Histone H3 at Serine 10 by Aurora B is a hallmark of mitosis and is essential for chromosome condensation.
-
MCAK (Mitotic Centromere-Associated Kinesin): Aurora B phosphorylates and regulates MCAK to destabilize incorrect kinetochore-microtubule attachments, ensuring proper chromosome alignment.
-
Spindle Assembly Checkpoint (SAC): Aurora B is a key component of the SAC, a surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.
-
Cytokinesis: During the final stages of cell division, Aurora B relocates to the midbody and phosphorylates proteins involved in the formation of the cleavage furrow and the separation of daughter cells.
-
Mechanism of Action of this compound
This compound is a non-ATP-competitive inhibitor of Aurora B.[3] This means that it does not bind to the highly conserved ATP-binding pocket of the kinase. Instead, it is thought to bind to an allosteric site, inducing a conformational change that inactivates the enzyme.
Logical Relationship of Non-ATP-Competitive Inhibition:
This mode of inhibition offers several potential advantages, including higher selectivity, as allosteric sites are generally less conserved among kinases than the ATP-binding pocket. The high selectivity of this compound for Aurora B over other kinases, such as FLT3 and KIT, is a key feature that may translate to a more favorable safety profile by reducing off-target effects.[1][4] The inhibition of Aurora B by this compound leads to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately, inhibition of cell proliferation, making it a promising candidate for cancer therapy, particularly in aggressive and hard-to-treat cancers like triple-negative breast cancer.
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
SP-96: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a potent and highly selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] This technical guide provides a detailed overview of the kinase selectivity profile of this compound based on publicly available data. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visualizations of its known interactions and relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
This compound demonstrates exceptional potency and selectivity for Aurora B kinase. Notably, it exhibits over 2000-fold selectivity against the receptor tyrosine kinases FLT3 and KIT, which is a critical feature for reducing potential myelosuppression.[2][3] A comprehensive kinase panel screen for this compound against a broader range of kinases is not publicly available in the reviewed literature. The available quantitative data is summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. Aurora B | Notes |
| Aurora B | 0.316 ± 0.031 | - | Primary target; non-ATP-competitive inhibition.[1][3][4] |
| FLT3 | >632 | >2000-fold | Important for normal hematopoiesis.[1][2][3] |
| KIT | >632 | >2000-fold | Important for normal hematopoiesis.[1][2][3] |
Experimental Protocols
The following is a detailed methodology for the Aurora B enzymatic assay used to determine the IC50 value of this compound.[1]
Aurora B Kinase Inhibition Assay (Microfluidics-Based)
-
Objective: To determine the in vitro inhibitory activity of this compound against Aurora B kinase.
-
Methodology: The assay measures the extent of phosphorylation of a substrate peptide by Aurora B kinase in the presence of varying concentrations of the inhibitor. The separation and quantification of the phosphorylated product from the substrate are achieved using a microfluidics-based mobility shift assay.
-
Materials:
-
Aurora B enzyme (2 nM)
-
5FAM-tagged peptide substrate (1.5 µM)
-
ATP (190 µM)
-
This compound (test compound)
-
Barasertib (control inhibitor)
-
Kinase buffer: 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3
-
384-well microtiter assay plates
-
Caliper EZ Reader II microfluidics instrument with a 12-sipper chip
-
-
Procedure:
-
Compound Preparation: Prepare a 12-point half-log dilution series of this compound, with concentrations ranging from 0.2 mM to 0.632 nM.
-
Enzyme and Inhibitor Incubation:
-
Add 1 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Add 5 µL of the 2 nM Aurora B enzyme solution to each well.
-
Incubate the plate for 60 minutes with gentle shaking to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate mix containing the 5FAM-tagged peptide and ATP in kinase buffer.
-
Add 5 µL of the substrate mix to each well to start the kinase reaction.
-
-
Controls:
-
Positive Control: Wells containing enzyme, substrate, and ATP, but no inhibitor.
-
Negative Control: Wells containing substrate and ATP, but no enzyme.
-
-
Data Acquisition: The reaction progress is monitored by the Caliper EZ Reader II, which measures the ratio of the phosphorylated product to the starting peptide substrate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the positive control. The IC50 value is then determined by fitting the dose-response data to a suitable model.
-
Mandatory Visualizations
This compound Kinase Selectivity Profile
References
The Double-Edged Sword: Unraveling the Biological Function of Aurora Kinase B in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aurora Kinase B (AURKB) stands as a pivotal regulator of cell division, a serine/threonine kinase essential for the faithful segregation of chromosomes and the maintenance of genomic integrity.[1][2] As a core component of the Chromosomal Passenger Complex (CPC), its precise spatio-temporal activity ensures that cells navigate the complex choreography of mitosis without error.[3][4][5] However, this essential function becomes a liability in the context of oncology. The overexpression of AURKB is a hallmark of numerous human cancers, where it abandons its role as a guardian of genomic stability and instead becomes a potent driver of tumorigenesis, aneuploidy, and therapeutic resistance.[1][6][7] This guide provides a comprehensive technical overview of AURKB's biological functions, its dysregulation in cancer, and the experimental methodologies crucial for its investigation as a therapeutic target.
Core Biological Function: The Maestro of Mitosis
In normal cells, AURKB's function is tightly regulated and restricted to the G2/M phase of the cell cycle.[8] As part of the CPC, alongside INCENP, Survivin, and Borealin, AURKB acts as a mobile signaling hub, dynamically localizing to different subcellular structures to orchestrate key mitotic events.[4]
-
Chromosome Condensation and Biorientation: In prophase and metaphase, the CPC localizes to the centromeres.[4][7] Here, AURKB phosphorylates key substrates, most notably Histone H3 at Serine 10 (H3S10ph), a modification critical for chromatin condensation.[9] Crucially, AURKB monitors and corrects improper attachments between kinetochores and the mitotic spindle. By phosphorylating components of the kinetochore, it destabilizes incorrect connections (syntelic or merotelic) until correct, tension-generating bipolar attachments (amphitelic) are achieved.[1][4]
-
Spindle Assembly Checkpoint (SAC): AURKB is an upstream activator of the SAC, a critical surveillance mechanism that prevents premature entry into anaphase.[4] It ensures that all chromosomes are correctly attached to the spindle, thereby preventing catastrophic chromosome missegregation.[4]
-
Cytokinesis: Following anaphase, the CPC relocates to the central spindle and midbody.[1][8] At this location, AURKB phosphorylates essential proteins required for the formation of the cleavage furrow and the ultimate physical separation of the two daughter cells, a process known as cytokinesis.[10]
Dysregulation in Cancer: From Guardian to Oncogenic Driver
The tightly controlled expression and activity of AURKB are frequently subverted in cancer. Overexpression of AURKB is not typically a result of gene amplification but is a common feature across a wide spectrum of malignancies.[1] This elevated expression disrupts the fidelity of mitosis, with several oncogenic consequences.
-
Aneuploidy and Chromosomal Instability (CIN): By overriding the cell's quality control mechanisms, excessive AURKB activity leads to errors in chromosome segregation.[1][3] This results in aneuploidy—an abnormal number of chromosomes—which is a key characteristic of most solid tumors and a driving force of cancer evolution.[3][11] Long-term overexpression of Aurora B in vivo has been shown to result in aneuploidy and the development of spontaneous tumors in mouse models.[3]
-
Tumorigenesis and Metastasis: Elevated AURKB levels are not merely a consequence of the high proliferative rate of cancer cells; they actively contribute to tumor development.[1] Overexpression of AURKB can suppress the p53 tumor suppressor pathway, in part by reducing levels of the cell cycle inhibitor p21Cip1, thereby promoting uncontrolled cell cycle progression.[3][10] Furthermore, AURKB has been implicated in pathways that enhance cell motility and invasion, potentially through the upregulation of focal adhesion kinase (FAK) and Rho GTPase signaling.[6][12]
-
Therapeutic Resistance: High expression of AURKB has been linked to chemoresistance in several cancers, including breast cancer.[7][13] The kinase may promote cellular survival in response to cytotoxic drugs, making it a critical target for overcoming treatment failure.[7]
Signaling Pathways and Molecular Interactions
AURKB's function is dictated by its position within a complex signaling network. Its activity is modulated by upstream regulators, and it, in turn, phosphorylates a multitude of downstream substrates to control mitotic events.
Key Upstream Regulators:
-
c-Myc: The oncogene c-Myc can transcriptionally activate AURKB, linking cell growth signals directly to the mitotic machinery.[10]
-
CDK1: Cyclin-dependent kinase 1 (Cdk1) can activate the acetyltransferase TIP60, which in turn acetylates and activates AURKB.[10]
-
Ras/ERK Pathway: In certain cancers like melanoma, the BRAF/ERK signaling pathway has been shown to control AURKB expression, providing a link between oncogenic signaling cascades and mitotic regulation.
Key Downstream Substrates:
-
Histone H3: As mentioned, phosphorylation of H3 at Ser10 is a canonical marker of AURKB activity and is essential for chromosome condensation.[4][9]
-
p53: AURKB can phosphorylate the tumor suppressor p53 at Ser315, which can lead to its degradation and the suppression of apoptosis.[4][10]
-
STAT3: Phosphorylation of STAT3 at Ser727 by AURKB can promote the transcription of anti-apoptotic genes, contributing to tumor cell survival.[4]
-
Cytokinesis Proteins: During anaphase and telophase, AURKB phosphorylates proteins like mitotic kinesin-like protein 1 (MKLP1) to ensure the proper formation of the central spindle and completion of cell division.[10]
Below is a diagram illustrating the core AURKB signaling axis in cancer.
Quantitative Data: AURKB Expression and Prognosis
The clinical relevance of AURKB is underscored by numerous studies correlating its expression levels with patient outcomes. High AURKB expression is frequently associated with higher tumor grades, more advanced stages, and poorer prognosis across a wide range of cancers.
| Cancer Type | Correlation of High AURKB Expression | Reference(s) |
| Breast Cancer | Poor disease-free survival, lymph node metastasis (P=0.002), higher histological grade (P=0.001), and chemoresistance (P=0.011). | [7] |
| Colorectal Cancer | Significantly shorter overall survival, association with Duke's grade. | [1] |
| Hepatocellular Carcinoma (HCC) | Associated with advanced stages, tumor recurrence, and poor prognosis. An alternative splice variant (Aurora B-Sv2) is linked to worse outcomes. | [1] |
| Ovarian Cancer | Significantly higher in poorly/moderately differentiated vs. well-differentiated carcinomas; shorter progression-free survival and overall survival. | [1] |
| Prostate Cancer | Directly correlates with Gleason grade. | [1] |
| Thyroid Carcinoma | Associates with undifferentiated phenotype; expression increases in late-stage tumors. | [1] |
| Lung (NSCLC) | Frequently overexpressed. | [1][4] |
| Glioblastoma | Overexpressed. | [1][4] |
| Leukemia (ALL, AML) | High levels of expression; inhibition of AURKB induces apoptosis. |
Experimental Protocols
Investigating the function of AURKB and the efficacy of its inhibitors requires a robust set of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AURKB by quantifying the phosphorylation of a known substrate, such as Histone H3.
Objective: To determine if a compound inhibits AURKB activity or to measure the kinase activity in a cell lysate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture on ice. For a single 25 µL reaction, combine:
-
15.5 µL Nuclease-Free Water
-
5 µL of 5x Kinase Buffer (Final concentration: 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂).
-
1 µL of inactive Histone H3 substrate (1 µg/µL stock).
-
1 µL of Test Inhibitor (dissolved in DMSO, ensure final DMSO concentration is <1%) or DMSO vehicle control.
-
1.5 µL of 10x ATP (to a final concentration of 100 µM).
-
-
Enzyme Addition: Add 1 µL of active, purified AURKB enzyme (e.g., 100 ng).
-
Incubation: Mix gently and incubate the reaction at 30°C for 30-45 minutes.[6]
-
Reaction Termination: Stop the reaction by adding 6 µL of 6x SDS-PAGE loading buffer.
-
Detection: Boil the samples at 95°C for 5 minutes. Analyze the samples by Western blot using a primary antibody specific for phospho-Histone H3 (Ser10). A parallel blot for total Histone H3 should be run as a loading control. The reduction in the phospho-H3 signal in the presence of the inhibitor indicates successful AURKB inhibition.
Alternatively, commercial luminescence-based kits (e.g., ADP-Glo™) can be used, which measure ADP production as a proxy for kinase activity.[6]
Immunohistochemistry (IHC) for AURKB Expression
IHC is used to visualize the expression and localization of AURKB protein within paraffin-embedded tumor tissues.
Objective: To assess the level and distribution of AURKB in clinical or xenograft tumor samples.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).[1]
-
Transfer slides through a graded series of ethanol (B145695): 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min), 50% (1x, 3 min).[1]
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval: To unmask the epitope, perform heat-induced epitope retrieval (HIER). Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[1] Allow slides to cool to room temperature for 20 minutes.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[1] Rinse 2x with PBS.
-
Blocking: Incubate slides with a blocking buffer (e.g., 5-10% normal goat serum in PBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Dilute the primary antibody against AURKB to its optimal concentration in blocking buffer. Apply to the sections and incubate overnight at 4°C in a humidified chamber.[7]
-
Secondary Antibody Incubation: Wash slides 3x with PBST. Apply a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit) and incubate for 1 hour at room temperature.[3]
-
Detection: Wash slides 3x with PBST. If using a biotinylated secondary, apply an Avidin-Biotin Complex (ABC) reagent. Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate forms.
-
Counterstaining and Mounting: Rinse slides in water. Lightly counterstain the nuclei with Hematoxylin for 1-2 minutes.[1] Rinse with running tap water.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series (70%, 95%, 100%) and clear in xylene.[1] Apply a permanent mounting medium and a coverslip.
-
Analysis: Visualize under a bright-field microscope. Score the intensity and percentage of positive-staining cells.
The following diagram outlines the key stages of the IHC workflow.
Immunofluorescence (IF) for Subcellular Localization
IF allows for high-resolution visualization of AURKB's dynamic localization to centromeres, the central spindle, and the midbody in cultured cells.
Objective: To determine the precise subcellular location of AURKB during different stages of mitosis.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa) onto sterile glass coverslips in a multi-well plate and grow to the desired confluency (50-80%).
-
Fixation: Aspirate the culture medium and wash gently with PBS. Fix the cells by incubating in 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Alternatively, for some antibodies, fixation with ice-cold 100% methanol for 5 minutes may be optimal.
-
Washing: Aspirate the fixative and wash the cells 3x with PBS for 5 minutes each.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is not required for methanol fixation.[3] Wash 3x with PBS.
-
Blocking: Incubate the coverslips with blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Dilute the primary anti-AURKB antibody in blocking buffer. Place the coverslips cell-side down on a drop of the antibody solution on a sheet of parafilm in a humidified chamber. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips 3x with PBST for 5-10 minutes each.[6]
-
Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.[6]
-
Counterstaining and Mounting: Wash 3x with PBST. During the final washes, add a nuclear counterstain like DAPI (1 µg/mL) for 5-10 minutes to visualize DNA.[1] Perform a final wash with PBS. Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope, capturing images with the appropriate filter sets for the chosen fluorophore and DAPI.
Cell Viability Assay (ATP-based)
This assay is a high-throughput method to assess the cytotoxic or cytostatic effects of AURKB inhibitors on cancer cell lines. The amount of ATP is directly proportional to the number of metabolically active, viable cells.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an AURKB inhibitor.
Methodology (using a commercial kit like CellTiter-Glo®):
-
Cell Plating: Seed cancer cells into an opaque-walled 96-well or 384-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AURKB inhibitor in culture medium. Add the diluted compounds to the wells, including a vehicle-only (e.g., DMSO) control. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent (e.g., CellTiter-Glo® Reagent) to room temperature for approximately 30 minutes.
-
Add a volume of reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the number of viable cells. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic) model to determine the IC₅₀ value.
Conclusion and Future Directions
Aurora Kinase B is a quintessential example of a protein whose fundamental biological role is hijacked for malignant purposes. Its overexpression drives the genomic instability that fuels tumor progression and confers a survival advantage to cancer cells. This deep involvement in the cancer phenotype makes AURKB a highly attractive and validated therapeutic target.[1] Several small molecule inhibitors targeting AURKB have been developed and evaluated in clinical trials, particularly for hematologic malignancies and certain solid tumors.
Future research will continue to focus on developing more selective and potent AURKB inhibitors to minimize off-target effects. A critical area of investigation is the identification of predictive biomarkers—such as c-MYC amplification or RB1 inactivation—to stratify patients who are most likely to respond to AURKB-targeted therapies. Furthermore, exploring rational combination strategies, where AURKB inhibitors are paired with conventional chemotherapies or other targeted agents, holds significant promise for overcoming resistance and improving clinical outcomes for cancer patients. The continued elucidation of AURKB's complex biology will be paramount to fully exploiting its therapeutic potential.
References
- 1. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. ptgcn.com [ptgcn.com]
- 3. Aurora B Polyclonal Antibody (36-5200) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Ins and Outs of Aurora B Inner Centromere Localization [frontiersin.org]
- 7. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 10. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
SP-96: A Technical Guide to its Potential Therapeutic Targets in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a first-in-class, quinazoline-based, non-ATP-competitive inhibitor of Aurora B kinase (AURKB), a key regulator of mitosis.[1][2][3][4] Its development represents a significant advancement in the pursuit of targeted cancer therapies due to its novel mechanism of action and high selectivity, which may offer a superior safety profile compared to previous generations of Aurora kinase inhibitors.[3][5] Overexpression of AURKB is a known hallmark of various aggressive human cancers, making it a compelling target for therapeutic intervention.[1][6] this compound has demonstrated sub-nanomolar potency against AURKB in enzymatic assays and selective growth inhibition in several cancer cell lines, particularly triple-negative breast cancer.[2][3][7] This document provides an in-depth technical overview of this compound, its primary therapeutic target, mechanism of action, preclinical data, and the experimental protocols used for its characterization.
Core Therapeutic Target: Aurora B Kinase (AURKB)
Aurora B kinase is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division. It is a core component of the Chromosomal Passenger Complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. The overexpression of AURKB is frequently observed in a wide range of human cancers and is often associated with aneuploidy and poor patient prognosis.[1][8]
The primary functions of AURKB during mitosis include:
-
Correction of Kinetochore-Microtubule Attachments: AURKB detects and destabilizes incorrect attachments between kinetochores and spindle microtubules, a critical function of the Spindle Assembly Checkpoint (SAC).[5]
-
Histone Phosphorylation: It phosphorylates histone H3 at Serine 10, a key event for chromosome condensation during prophase.[8][9]
-
Cytokinesis: AURKB is involved in the formation and function of the cleavage furrow during the final stage of cell division.
Inhibition of AURKB disrupts these processes, leading to mitotic errors, endoreduplication (the replication of the genome without subsequent cell division), polyploidy, and ultimately, apoptosis in cancer cells.[5][10] This makes AURKB a highly attractive target for anticancer drug development.
This compound Mechanism of Action: Non-ATP Competitive Inhibition
Unlike the majority of kinase inhibitors which compete with ATP for binding to the enzyme's active site, this compound is a non-ATP-competitive inhibitor.[3][4] This "first-in-class" mechanism means it binds to a site on the Aurora B kinase distinct from the ATP-binding pocket.[1][3] This mode of inhibition can offer advantages, including higher selectivity and potentially overcoming resistance mechanisms that involve mutations in the ATP-binding site. By binding to AURKB, this compound disrupts its catalytic activity, preventing the phosphorylation of its downstream substrates and leading to a G2/M phase cell cycle arrest and subsequent cell death.[5][9]
Quantitative Data Presentation
The preclinical evaluation of this compound has yielded specific quantitative data regarding its potency and cellular activity.
Table 1: Enzymatic Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. AURKB | Notes |
| Aurora B (AURKB) | 0.316 ± 0.031 | - | Primary Target[1][2][3][7] |
| FLT3 | >632 | >2000-fold | Important for normal hematopoiesis[1][3][7] |
| KIT | >632 | >2000-fold | Important for normal hematopoiesis[1][3][7] |
The high selectivity against FMS-like tyrosine kinase 3 (FLT3) and KIT is a critical feature. Concurrent inhibition of these kinases with AURKB has been linked to myelosuppression, a significant adverse effect seen with less selective inhibitors like Barasertib.[1][3][9]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 107[7] |
| A498 | Renal Cancer | GI50 | Nanomolar range[8][9] |
| COLO 205 | Colon Cancer | GI50 | Nanomolar range[8][9] |
| CCRF-CEM | Leukemia | GI50 | Nanomolar range[8][9] |
Note: While this compound demonstrated potent enzymatic inhibition, its cellular activity was initially hampered by poor membrane penetration.[1] Most cell lines in the NCI60 panel showed GI50 values >1 µM.[8][9] This led to the development of derivatives with improved cellular efficacy and oral bioavailability.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Aurora Kinase B Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AURKB.
-
Principle: A microfluidics-based assay is used to measure the phosphorylation of a peptide substrate by the Aurora B kinase. The separation of the phosphorylated product from the non-phosphorylated substrate is monitored to determine the rate of the enzymatic reaction.[2]
-
Protocol:
-
The assay is conducted on a Caliper EZ Reader II instrument using a 12-sipper chip.[2]
-
The reaction mixture is prepared containing the Aurora B enzyme, a peptide substrate (e.g., 1.5 µM), and ATP (e.g., 190 µM).[2]
-
This compound is added to the reaction mixture across a range of concentrations (e.g., 12-point half-log dilutions from 0.2 mM to 0.632 nM) to determine the dose-response relationship.[2]
-
Control wells are included: a positive control (no inhibitor) and a negative control (no enzyme). Barasertib may be used as a running control compound.[2]
-
The reaction is allowed to proceed, and the instrument measures the ratio of phosphorylated product to the initial substrate by monitoring peak heights.[2]
-
Percentage inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
-
Cell Viability / Growth Inhibition (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Human cancer cells (e.g., MCF-7, MDA-MB-468) are cultured in an appropriate medium (e.g., RPMI-1640 with 5% FBS).[2]
-
Cells are seeded into 96-well microtiter plates at a specific density (e.g., 5000 cells/well) and allowed to adhere overnight.[2]
-
24 hours after seeding, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound), a vehicle control (e.g., DMSO), and a positive control.[2]
-
The plates are incubated for a specified period (e.g., 24 hours) at 37°C and 5% CO2.[2]
-
Following incubation, the medium is aspirated, and cells are washed with PBS.[2]
-
A solution of MTT (e.g., 10 µL of 5 mg/mL solution) is added to each well along with fresh media (e.g., 40 µL) and incubated for 4 hours.[2]
-
After the incubation period, DMSO (e.g., 150 µL) is added to each well to dissolve the formazan crystals.[2]
-
The absorbance is measured at 570 nm using an ELISA plate reader.[2]
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 or GI50 value is determined.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Aurora B Kinase, disrupting mitosis and leading to cancer cell apoptosis.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound via a microfluidics-based kinase assay.
Experimental Workflow: MTT Cell Viability Assay
Caption: Step-by-step workflow for assessing cancer cell viability after this compound treatment.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Early Research Findings on the Efficacy of SP-96: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the early-stage research findings concerning SP-96, a novel kinase inhibitor. It details the compound's mechanism of action, summarizes key efficacy data from preclinical studies, and outlines the experimental protocols used to generate these findings.
Introduction
This compound is a first-in-class, non-ATP-competitive inhibitor of Aurora B kinase, a serine-threonine kinase that is frequently overexpressed in various human cancers.[1][2][3][4] As a key regulator of mitosis, Aurora B represents a promising target for cancer therapy.[1] this compound has demonstrated sub-nanomolar potency in enzymatic assays and a high degree of selectivity, suggesting a potential for a favorable safety profile compared to other Aurora kinase inhibitors.[2][3][4][5] This whitepaper will delve into the foundational data that characterizes the efficacy and mechanism of this compound.
Mechanism of Action
Aurora B kinase is a critical component of the chromosomal passenger complex, playing an essential role in ensuring correct chromosome segregation and cytokinesis during cell division.[1][4][6] It functions as a key element of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that halts the cell cycle to correct errors in microtubule attachment to chromosomes.[3][4]
This compound exerts its effect through the direct, non-ATP-competitive inhibition of Aurora B.[2][7] This mode of inhibition prevents Aurora B from phosphorylating its downstream substrates, such as histone H3, leading to a disruption of the SAC.[3][4] The failure of these mitotic processes results in polyploidy (cells with multiple sets of chromosomes), which ultimately triggers apoptosis (programmed cell death).[6][8]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from early preclinical studies of this compound.
Table 1: In Vitro Enzymatic Activity of this compound This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against Aurora kinases and key off-target kinases. Lower values indicate greater potency.
| Target Kinase | IC₅₀ (nM) | Source |
| Aurora B | 0.316 | [2][9] |
| Aurora A | 18.975 | [9] |
| FLT3 | 1475.6 | [9] |
| KIT | 1307.6 | [9] |
Table 2: In Vitro Cellular Growth Inhibition by this compound This table shows the half-maximal growth inhibition (GI₅₀) concentrations for this compound across various human cancer cell lines from the NCI60 screen.
| Cell Line | Cancer Type | GI₅₀ (nM) | Source |
| MDA-MB-468 | Triple Negative Breast Cancer | 107 | [9] |
| CCRF-CEM | Leukemia | 47.4 | [9] |
| COLO 205 | Colon Cancer | 50.3 | [9] |
| A498 | Renal Cancer | 53.2 | [9] |
| Most NCI60 Lines | Various | >1000 | [3][5] |
Note: While the parent compound this compound showed poor activity across most cell lines, a synthesized derivative, compound 4b, demonstrated efficacy in human cancer-derived cells and was orally active in a mouse xenograft model.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams.
4.1 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Aurora B.
-
Methodology : The kinase activity was measured using a microfluidics assay on a Caliper EZ Reader II instrument.[2] The assay monitors the separation of a phosphorylated product from a substrate.
-
A 20 mM stock solution of this compound in DMSO was serially diluted in kinase buffer.
-
1 µL of the diluted compound was transferred to a 384-well microtiter plate.
-
Aurora B enzyme was diluted to 2 nM in kinase buffer (100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3).[2]
-
5 µL of the enzyme solution was added to the plate and incubated with the compound for 60 minutes.
-
A substrate mix containing ATP and a 5FAM-tagged peptide was prepared and added to initiate the kinase reaction.
-
The plate was read on the Caliper EZ Reader II to measure the extent of product formation, and IC₅₀ values were calculated.[2]
-
4.2 Cell Viability (MTT) Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell viability.[2]
-
Human cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, test compounds (this compound) at various concentrations were added to the wells.
-
The plates were incubated for 24-48 hours at 37°C and 5% CO₂.[2][10]
-
After incubation, the media was aspirated, and cells were washed with PBS.
-
40 µL of fresh media and 10 µL of a 5 mg/mL MTT solution were added to each well.[2]
-
The plates were incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using an ELISA plate reader to determine cell viability relative to untreated controls.[2] GI₅₀ values were then calculated.
-
Selectivity and Potential Safety Profile
A significant finding from early research is the high selectivity of this compound for Aurora B over the receptor tyrosine kinases FLT3 and KIT.[3][5][8] This is critically important because many previous Aurora B inhibitors also potently inhibit FLT3 and KIT.[3][8] These kinases are essential for normal hematopoiesis (the formation of blood cellular components).[1][3] Their inhibition is strongly implicated in the dose-limiting toxicity of neutropenia (a low count of neutrophils, a type of white blood cell) observed in clinical trials of less selective inhibitors like Barasertib.[1][8]
By demonstrating over 2000-fold selectivity against FLT3 and KIT, this compound is hypothesized to reduce the risk of myelosuppression, potentially offering a safer therapeutic window.[4][5]
Summary and Future Directions
Early research establishes this compound as a highly potent and selective non-ATP-competitive inhibitor of Aurora B kinase. Its unique mechanism and high selectivity over kinases associated with myelosuppression mark it as a promising drug candidate. While the parent compound's cellular activity was limited, subsequent medicinal chemistry efforts have yielded derivatives with improved properties, including oral activity in preclinical models.[1] Future research will likely focus on optimizing these derivatives for clinical development, further evaluating their in vivo efficacy and safety profiles, and identifying patient populations most likely to benefit from this targeted therapeutic strategy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for SP-96 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SP-96, a potent and selective non-ATP-competitive inhibitor of Aurora B kinase, in both biochemical and cell-based kinase inhibition assays.
Introduction
This compound is a first-in-class, non-ATP-competitive inhibitor of Aurora B kinase with a reported IC50 value of 0.316 nM.[1][2][3] Its high potency and selectivity, particularly its greater than 2000-fold selectivity against FLT3 and KIT kinases, make it a valuable tool for studying the biological roles of Aurora B kinase and for potential therapeutic development, especially in areas like triple-negative breast cancer.[1][2][3] These protocols outline the necessary steps to effectively use this compound in kinase inhibition assays to determine its efficacy and cellular effects.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. FLT3 & KIT | Inhibition Type |
| This compound | Aurora B | 0.316 ± 0.031 | >2000-fold | Non-ATP-competitive |
Signaling Pathway
Aurora B kinase is a key regulator of cell division, playing crucial roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its inhibition by this compound can lead to defects in these processes, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Aurora B Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Microfluidics-Based)
This protocol describes an in vitro assay to determine the IC50 value of this compound against Aurora B kinase by measuring the phosphorylation of a peptide substrate.[1]
Materials:
-
This compound (20 mM stock in DMSO)
-
Aurora B enzyme (e.g., recombinant human)
-
5FAM-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)
-
Separation buffer (as per instrument requirements)
-
384-well microtiter plates
-
Microfluidics-based mobility shift assay instrument (e.g., Caliper EZ Reader II)
Procedure:
-
Compound Preparation: Prepare a 12-point half-log dilution series of this compound from the 20 mM stock using kinase buffer. The final concentrations may range from 0.2 mM to 0.632 nM.[1]
-
Enzyme Preparation: Dilute the Aurora B enzyme to a working concentration of 2 nM in kinase buffer.[1]
-
Reaction Setup:
-
Initiate Kinase Reaction:
-
Detection:
-
Monitor the separation of the phosphorylated product from the substrate using a microfluidics-based instrument according to the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the amount of phosphorylated product in the presence of this compound to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Biochemical Kinase Inhibition Assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line (e.g., MDA-MB-468, MCF-7)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 5% FBS)[1]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
ELISA plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to confluency.
-
Detach cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and positive control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for the Cell-Based Proliferation (MTT) Assay.
References
Application Notes and Protocols: SP-96 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a potent and highly selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2] Aurora B is a key mitotic kinase frequently overexpressed in various cancers, making it a compelling target for anti-cancer drug development.[3] this compound exhibits sub-nanomolar potency in enzymatic assays and demonstrates selective growth inhibition against several cancer cell lines.[1][2] Its high selectivity, particularly against FLT3 and KIT kinases, suggests a potential for reduced myelosuppressive side effects compared to less selective Aurora B inhibitors.[1][3] These application notes provide detailed protocols for in vitro studies using this compound to investigate its biological effects and mechanism of action.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| Aurora B Kinase | 0.316 | Enzymatic assay, non-ATP-competitive inhibition.[1][2] |
| Aurora A Kinase | 18.975 | Enzymatic assay.[2] |
| FLT3 | 1475.6 | Over 2000-fold selectivity for Aurora B over FLT3.[2] |
| KIT | 1307.6 | Over 2000-fold selectivity for Aurora B over KIT.[2] |
Growth Inhibition (GI50) of this compound in NCI60 Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Renal Cancer | 53.2 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |
Mandatory Visualizations
Aurora B Signaling Pathway and Inhibition by this compound
Caption: Aurora B kinase signaling pathway during mitosis and its inhibition by this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: General workflow for the in vitro characterization of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, COLO 205, A498, CCRF-CEM)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Inhibition of Aurora B kinase is expected to cause defects in chromosome segregation and cytokinesis, leading to an accumulation of cells in the G2/M phase of the cell cycle and the formation of polyploid cells. Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase A staining buffer.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N DNA content) populations.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Immunofluorescence for Phenotypic Analysis
Principle: Immunofluorescence can be used to visualize the cellular effects of this compound treatment, such as defects in chromosome alignment, spindle formation, and cytokinesis, which can lead to the formation of multinucleated (polyploid) cells. Staining for tubulin and DNA (DAPI) can reveal these morphological changes.
Materials:
-
Cancer cell lines
-
Glass coverslips in 12-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound for 24-48 hours.
-
Fixation: Wash with PBS and fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100.
-
Blocking: Block non-specific binding with blocking buffer.
-
Antibody Incubation: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Examine the cells for mitotic defects, such as misaligned chromosomes, abnormal spindle morphology, and the presence of large, multinucleated cells indicative of failed cytokinesis.
References
SP-96 solubility and preparation for experiments
Application Notes and Protocols for SP-96
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information pertains to the Aurora B Kinase inhibitor this compound (CAS No. 2682114-54-9). Initial searches for "SP-99" did not yield a specific small molecule inhibitor used in a research context. Given the nature of the request, it is presumed that "this compound" was the intended compound.
Introduction
This compound is a potent, selective, and non-ATP-competitive inhibitor of Aurora B kinase.[1][2] As a key regulator of mitosis, Aurora B is a serine-threonine kinase that is frequently overexpressed in various cancers. This compound's unique non-ATP competitive mechanism of action makes it a first-in-class inhibitor with potential applications in cancer research, particularly for cancers like triple-negative breast cancer (TNBC).[1][2] These notes provide essential information on the solubility, preparation, and experimental application of this compound.
Physicochemical and Potency Data
Quantitative data for this compound is summarized below for easy reference.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 91 | 200.67 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 2 | 4.41 | |
| Water | Insoluble | Insoluble |
Table 2: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Notes |
| Aurora B | 0.316 ± 0.031 | Cell-free enzymatic assay | Potent, sub-nanomolar inhibition.[1][2] |
| FLT3 | > 1000 | Cell-free enzymatic assay | >2000-fold selectivity over FLT3.[1][2] |
| KIT | > 1000 | Cell-free enzymatic assay | >2000-fold selectivity over KIT.[1][2] |
Mechanism of Action: Aurora B Inhibition
This compound exerts its biological effects by directly inhibiting the kinase activity of Aurora B. Aurora B is a critical component of the Chromosomal Passenger Complex (CPC), which is essential for the proper execution of mitosis. Its functions include ensuring correct chromosome condensation, kinetochore-microtubule attachments, and the completion of cytokinesis. By inhibiting Aurora B, this compound disrupts these processes, leading to mitotic errors such as polyploidy (abnormal number of chromosome sets) and ultimately triggering cell cycle arrest or apoptosis in cancer cells.[3]
Protocols for Experimental Preparation
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results. It is recommended to use fresh, anhydrous DMSO.
Materials:
-
This compound powder (Molecular Weight: 453.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer or sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: To prepare a 20 mM stock solution, add the calculated volume of anhydrous DMSO. For example, to prepare 1 mL of a 20 mM stock solution, dissolve 9.07 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.020 mol/L * 0.001 L * 453.47 g/mol = 0.00907 g = 9.07 mg
-
-
Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.[4] Ensure the compound is fully dissolved before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to 1 month or at -80°C for up to 1 year.[1]
Protocols for In Vitro Experiments
Aurora B Kinase Inhibition Assay (Microfluidics-Based)
This protocol describes a method to quantify the inhibitory activity of this compound on Aurora B kinase.[1]
Materials:
-
Recombinant Aurora B enzyme
-
5FAM-labeled peptide substrate
-
ATP
-
Kinase Buffer (e.g., containing HEPES, MgCl2, DTT)
-
Separation Buffer: 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3
-
This compound stock solution (e.g., 20 mM in DMSO)
-
384-well microtiter plates
-
Microfluidics-based kinase assay platform (e.g., Caliper EZ Reader)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in kinase buffer to achieve the desired final concentrations for the assay.
-
Plate Setup: Add 1 µL of the diluted this compound solutions or vehicle control (DMSO in kinase buffer) to the wells of a 384-well microtiter plate.
-
Enzyme Addition: Dilute the Aurora B enzyme to a working concentration of 2 nM in kinase buffer. Add 5 µL of the diluted enzyme to each well.
-
Pre-incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing ATP and the 5FAM-labeled peptide in kinase buffer. Add the substrate mix to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 60-120 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Data Acquisition: Stop the reaction and analyze the plate on a microfluidics-based platform. The system will separate the phosphorylated product from the unphosphorylated substrate.
-
Analysis: Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data and calculate the IC50 value using non-linear regression analysis.
Cell Viability / Growth Inhibition (MTT) Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
DMSO
-
ELISA plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Adhesion: Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%). Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using an ELISA plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data and using non-linear regression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MTT Assay Using a 96-Well Plate (SP-96) for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1] It is a cornerstone technique in drug discovery, toxicology, and cancer research for evaluating the cytotoxic effects of chemical compounds or experimental conditions on cell cultures.[2] The assay's principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[4] This document provides a detailed protocol for performing the MTT assay in a 96-well plate format, along with data interpretation guidelines and troubleshooting tips.
Principle of the MTT Assay
The reduction of MTT is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[5] This conversion results in the formation of purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[5]
Experimental Protocols
A critical first step in the MTT assay is to determine the optimal cell seeding density. This is crucial because the relationship between cell number and formazan production should be linear to ensure accurate results.[6] A cell titration experiment is recommended to generate a standard curve and identify the cell density that yields an absorbance within the linear range of the microplate reader (typically 0.75 to 1.25).[6]
Reagent Preparation
Proper preparation of reagents is critical for the success of the MTT assay.
| Reagent | Preparation Steps | Storage Conditions |
| MTT Solution (5 mg/mL) | 1. Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[7] 2. Vortex or sonicate to ensure complete dissolution.[7] 3. Filter-sterilize the solution using a 0.2 µm filter to remove any contaminants.[8] | Store at -20°C, protected from light. The solution is stable for at least 6 months.[7] |
| Solubilization Solution | A common solubilization solution is 10% SDS in 0.01 M HCl. Other effective solvents include dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol.[3] | Store at room temperature. If a precipitate forms, warm the solution to 37°C to redissolve it. |
Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density in a final volume of 100 µL of culture medium per well. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and enter the exponential growth phase.
-
Treatment: After incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully aspirate the culture medium from each well, ensuring the adherent cells are not disturbed. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C with 5% CO₂. During this time, viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[3]
-
Absorbance Reading: Gently pipette the solution up and down to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Protocol for Suspension Cells
-
Cell Seeding: Seed cells in a 96-well plate (U- or V-bottom plates are suitable) at the optimal density in a final volume of 100 µL of culture medium per well.
-
Treatment: Add the test compounds at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C with 5% CO₂.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.[3]
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of the solubilization solution to each well.[3]
-
Absorbance Reading: Resuspend the pellet and ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[3]
Data Presentation and Analysis
The absorbance values are directly proportional to the number of viable, metabolically active cells.[3]
Data Summary Table
| Treatment Group | Concentration | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance | % Cell Viability |
| Untreated Control | 0 | 1.254 | 1.289 | 1.267 | 1.270 | 100% |
| Test Compound A | 1 µM | 1.103 | 1.125 | 1.118 | 1.115 | 87.8% |
| Test Compound A | 10 µM | 0.856 | 0.879 | 0.865 | 0.867 | 68.3% |
| Test Compound A | 100 µM | 0.432 | 0.451 | 0.440 | 0.441 | 34.7% |
| Blank (Medium Only) | - | 0.052 | 0.055 | 0.053 | 0.053 | - |
Calculation of Cell Viability
To calculate the percentage of cell viability, use the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cell viability.
Signaling Pathways Affecting Cell Viability
The MTT assay is frequently employed to assess the impact of various treatments on signaling pathways that regulate cell survival and apoptosis. Key pathways often investigated include the PI3K/Akt/mTOR, MAPK, and p53 signaling cascades.
Caption: Overview of major cell viability signaling pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Absorbance | - Contamination of media or reagents. - Phenol (B47542) red in the media can interfere.[7] | - Use sterile techniques and fresh reagents. - Use phenol red-free medium during the MTT incubation step.[7] |
| Low Absorbance Readings | - Insufficient cell number. - Short incubation time with MTT. - Incomplete solubilization of formazan. | - Optimize cell seeding density. - Increase MTT incubation time. - Ensure complete dissolution of formazan crystals by gentle pipetting or shaking. |
| Inconsistent Results | - Uneven cell seeding. - Edge effects in the 96-well plate. - Inaccurate pipetting. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and be consistent with technique. |
| Precipitate Formation in Solubilization Solution | - Low temperature. | - Warm the solubilization solution to 37°C to dissolve any precipitate. |
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SP-96 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality. However, issues of toxicity and the development of chemoresistance highlight the urgent need for novel therapeutic strategies.
Aurora Kinase B (AURKB), a key regulator of mitosis, is frequently overexpressed in various cancers, including TNBC, and its elevated expression is often associated with poor prognosis. SP-96 is a potent and selective, non-ATP-competitive inhibitor of Aurora Kinase B, demonstrating promise as a targeted therapeutic agent. These application notes provide a summary of the effects of this compound on TNBC cell lines and detailed protocols for evaluating its efficacy.
Mechanism of Action
This compound selectively inhibits the kinase activity of Aurora B, a critical component of the chromosomal passenger complex (CPC). This complex, which also includes Survivin, INCENP, and Borealin, plays a pivotal role in ensuring proper chromosome segregation and cytokinesis during mitosis.
Inhibition of Aurora B by this compound disrupts these fundamental mitotic processes, leading to:
-
Failed Cytokinesis: Cells are unable to complete the final stage of cell division, resulting in the formation of polyploid cells.
-
Cell Cycle Arrest: The disruption of mitotic progression triggers a G2/M cell cycle arrest.
-
Induction of Apoptosis: The accumulation of mitotic errors and cellular stress ultimately leads to programmed cell death (apoptosis).
Data Presentation
The following tables summarize the quantitative data on the effects of Aurora B inhibition in representative TNBC cell lines. While specific data for this compound is emerging, the provided data for other selective Aurora B inhibitors, such as AZD1152 (Barasertib), serve as a valuable reference for the expected activity of this class of compounds in TNBC.
Table 1: Cell Viability (IC50) of Aurora B Inhibitors in TNBC Cell Lines (72h treatment)
| Cell Line | Subtype | Aurora B Inhibitor | IC50 (µM) | Reference |
| MDA-MB-468 | Basal-like | Compound 54p T | 3.673 | [1] |
| MDA-MB-231 | Mesenchymal-like | AZD1152 | ND | [2] |
| SUM-159 | Mesenchymal-like | AZD1152 | ND | [2] |
| HCC1937 | Basal-like | ND | ND | |
| BT-549 | Mesenchymal-like | ND | ND |
ND: Not Determined in the cited literature. Further studies are required to establish the specific IC50 values for this compound across a comprehensive panel of TNBC cell lines.
Table 2: Apoptosis Induction by Signaling Pathway Inhibitors in TNBC Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| HCC38 | Stattic (STAT3 inhibitor) | 21.21 | [3] |
| HCC38 | Ruxolitinib (JAK1/2 inhibitor) | 17.77 | [3] |
| SUM 185 | Aprepitant + Cisplatin | >13 | [3] |
| SUM 159 | Aprepitant + Cisplatin | >13.35 | [3] |
Quantitative data for apoptosis induction specifically by this compound in TNBC cell lines is not yet widely available. The data presented for other signaling inhibitors demonstrates the feasibility of inducing apoptosis in these cell lines.
Table 3: Effect of Aurora B Inhibition on Cell Cycle Distribution in TNBC Cell Lines
| Cell Line | Treatment | % Cells in G2/M | Reference |
| MDA-MB-157 | Paclitaxel (0.078µM) | Increased | [4] |
Inhibition of Aurora B is expected to cause a significant increase in the G2/M population. Specific quantitative data for this compound is needed to confirm the extent of this effect in various TNBC cell lines.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for SP-96 in Mitotic Progression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a potent, selective, and non-ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] With a reported IC50 of 0.316 nM for Aurora B, this compound offers a valuable tool for studying the intricate processes of cell division, including chromosome condensation, biorientation, the spindle assembly checkpoint, and cytokinesis.[1][2] Its high selectivity, with over 2000-fold greater potency for Aurora B than for FLT3 and KIT kinases, minimizes off-target effects, making it a precise instrument for dissecting the specific roles of Aurora B in cellular function.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its effects on mitotic progression in cancer cell lines.
Mechanism of Action
Aurora B is a serine/threonine kinase that forms the catalytic core of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC dynamically localizes to various structures during mitosis, including centromeres, the central spindle, and the midbody, to ensure the fidelity of cell division.
This compound, by inhibiting the kinase activity of Aurora B, disrupts these critical mitotic events. This inhibition leads to a cascade of cellular consequences, including:
-
Defective Chromosome Condensation and Segregation: Inhibition of Aurora B can lead to improper chromosome condensation and alignment at the metaphase plate.[3]
-
Spindle Assembly Checkpoint (SAC) Override: Aurora B is crucial for the SAC, which prevents anaphase onset until all chromosomes are correctly attached to the mitotic spindle. This compound can cause a premature exit from mitosis, leading to aneuploidy.
-
Cytokinesis Failure: Aurora B plays a vital role in the formation of the cleavage furrow and the successful completion of cytokinesis. Its inhibition often results in the formation of polyploid cells.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora B | 0.316 ± 0.031 | - |
| FLT3 | >2000-fold less potent | >2000x |
| KIT | >2000-fold less potent | >2000x |
Data sourced from Lakkaniga et al., 2020.[2]
NCI-60 Panel Growth Inhibition (GI50) Data
This compound has demonstrated selective growth inhibition across the NCI-60 panel of human cancer cell lines. While GI50 values for most cell lines are greater than 1 µM, several cell lines exhibit sensitivity in the nanomolar range.
| Cell Line | Tissue Origin | GI50 (nM) |
| MDA-MB-468 | Breast Cancer | Nanomolar range |
| A498 | Renal Cancer | Nanomolar range |
| COLO 205 | Colon Cancer | Nanomolar range |
| CCRF-CEM | Leukemia | Nanomolar range |
| Most other cell lines | Various | >1000 |
Note: Specific nanomolar GI50 values are not publicly available in a comprehensive table. The data indicates selective potency against these cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[4]
Immunofluorescence Microscopy for Mitotic Phenotypes
This protocol allows for the visualization of mitotic spindle and chromosome morphology following this compound treatment.
Materials:
-
This compound
-
Cancer cell line
-
Coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-α-tubulin
-
-
Fluorescently labeled secondary antibodies:
-
Anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Anti-mouse IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 24-well plates and allow them to attach overnight.
-
Treat cells with an effective concentration of this compound (determined from cell viability or cell cycle assays, e.g., 100 nM) for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope to observe changes in chromosome condensation (phospho-H3) and mitotic spindle morphology (α-tubulin).
Western Blotting for Mitotic Proteins
This protocol is for analyzing the expression levels of key mitotic proteins that may be affected by this compound treatment.
Materials:
-
This compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1
-
Rabbit anti-Survivin
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5][6][7][8][9]
Visualizations
Caption: Aurora B signaling pathway in mitosis and its inhibition by this compound.
Caption: Experimental workflow for characterizing the effects of this compound on mitotic progression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 8. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Animal Model Studies Using SP-96, a Novel Aurora B Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a highly potent and selective, non-ATP-competitive inhibitor of Aurora B kinase with a reported IC50 of 0.316 nM.[1][2] Its high selectivity for Aurora B over other kinases, such as FLT3 and KIT, suggests a potential for reduced myelosuppression, a common adverse effect associated with less selective Aurora kinase inhibitors.[1][3] In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MD-468.[2][3]
These application notes provide a generalized framework for designing and conducting preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. While specific in vivo data for this compound is not yet extensively published, the following protocols are based on established methodologies for evaluating Aurora B kinase inhibitors in xenograft models.
Mechanism of Action and Signaling Pathway
Aurora B kinase is a critical regulator of mitosis, playing a key role in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its inhibition by this compound disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.
Preclinical Evaluation of this compound in a Triple-Negative Breast Cancer Xenograft Model
The following protocol outlines a typical study design to assess the anti-tumor activity of this compound in a TNBC xenograft model using the MDA-MB-468 cell line.
Experimental Workflow
Detailed Experimental Protocols
1. Cell Culture and Xenograft Implantation
-
Cell Line: MDA-MB-468 (human triple-negative breast cancer cell line).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-468 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
2. Study Design and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Group 2: this compound (dose 1, e.g., 25 mg/kg).
-
Group 3: this compound (dose 2, e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy for TNBC).
-
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., daily, twice daily) for this compound would need to be determined based on preliminary pharmacokinetic and tolerability studies.
3. Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated as: [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100%.
-
Body Weight and Clinical Observations: Monitor body weight twice weekly as an indicator of toxicity. Observe mice daily for any signs of distress or adverse effects.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Study: In a satellite group of tumor-bearing mice, administer a single dose of this compound. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Study: At the study endpoint, or at selected time points after the final dose, euthanize a subset of mice from each group.
-
Excise tumors and collect tissues.
-
Western Blot Analysis: Analyze tumor lysates for the levels of phosphorylated Histone H3 (a direct downstream target of Aurora B) to confirm target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Aurora B IC50 | 0.316 nM | [1][2] |
| Selectivity (vs. FLT3 and KIT) | >2000-fold | [1][3] |
| Active Cell Line (Example) | MDA-MB-468 (TNBC) | [2][3] |
Table 2: Hypothetical In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1520 ± 150 | - | -2.5 ± 1.5 |
| This compound (25 mg/kg) | 850 ± 95 | 44.1 | -4.0 ± 2.0 |
| This compound (50 mg/kg) | 485 ± 60 | 68.1 | -6.5 ± 2.5 |
| Positive Control | 550 ± 75 | 63.8 | -10.2 ± 3.0 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results would be dependent on experimental outcomes.
Conclusion
This compound represents a promising new class of non-ATP-competitive Aurora B kinase inhibitors. The protocols outlined above provide a robust framework for its preclinical evaluation in animal models. Such studies are crucial to establish a proof-of-concept for its in vivo efficacy and to generate the necessary data to support its further clinical development for the treatment of cancers such as TNBC. Careful consideration of dose, schedule, and appropriate biomarker analysis will be critical for a successful preclinical program.
References
Application Notes and Protocols for SP-96 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-96 is a potent, selective, and non-ATP-competitive inhibitor of Aurora B kinase with an IC50 of 0.316 nM.[1] It has demonstrated significant potential in preclinical studies for the research of triple-negative breast cancer (TNBC).[1][2][3] this compound exhibits over 2000-fold selectivity for Aurora B against FLT3 and KIT, which are crucial for normal hematopoiesis, suggesting a potential for reduced myelosuppression compared to less selective inhibitors.[3] These application notes provide essential guidelines for the proper handling, storage, and use of this compound in a research setting.
Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this potent, biologically active compound with care. The following guidelines are based on general best practices for handling potent kinase inhibitors.[4]
2.1 Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing the powder or preparing stock solutions, a chemical fume hood is recommended.
-
Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water and seek medical advice.
-
Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
2.2 Storage Conditions:
Proper storage of this compound is critical to maintain its stability and activity. It is highly recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.[4]
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | 3 years | Keep desiccated and protected from light. |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Note: The stability of quinazoline (B50416) derivatives can be affected by factors such as the solvent, pH, temperature, and light exposure.[5][6][7] While the above recommendations are provided, it is advisable for researchers to conduct their own stability studies for their specific experimental conditions and formulations.
2.3 Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | 91 mg/mL (200.67 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. |
| Ethanol | 2 mg/mL (4.41 mM) | |
| Water | Insoluble |
Experimental Protocols
3.1 Aurora B Kinase Inhibition Assay (Microfluidics-Based)
This protocol describes a method to measure the inhibitory activity of this compound against Aurora B kinase in a cell-free system.[1]
Materials:
-
This compound compound
-
Recombinant active Aurora B kinase
-
5FAM-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Separation buffer (100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)
-
Anhydrous DMSO
-
384-well microtiter plates
-
Microfluidics-based kinase assay platform (e.g., Caliper EZ Reader II with a 12-sipper chip)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20 mM). From this, create a series of 12-point half-log dilutions in kinase buffer.
-
Plate Setup: Transfer 1 µL of each diluted compound solution to a 384-well microtiter assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). Barasertib can be used as a running control.
-
Enzyme Addition: Dilute the Aurora B enzyme in kinase buffer to a concentration of 2 nM. Add 5 µL of the diluted enzyme to each well of the assay plate (except for the negative control wells).
-
Incubation: Incubate the plate for 60 minutes with gentle shaking to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the 5FAM-labeled peptide (final concentration 1.5 µM) and ATP (final concentration 190 µM) in kinase buffer. Add 5 µL of the substrate solution to each well to initiate the kinase reaction.
-
Reaction Quenching and Analysis: After a predetermined incubation time, stop the reaction according to the instrument's protocol. The separation of the phosphorylated product from the unphosphorylated substrate is monitored by the microfluidics platform.
-
Data Analysis: The percentage of inhibition is calculated by comparing the peak heights of the phosphorylated product in the presence of the inhibitor to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
3.2 Cell Viability Assay (MTT Assay) in MDA-MB-468 Cells
This protocol details a method to assess the effect of this compound on the viability of the triple-negative breast cancer cell line MDA-MB-468.[8]
Materials:
-
This compound compound
-
MDA-MB-468 cells
-
Complete growth medium (e.g., RPMI-1640 with 5% FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Anhydrous DMSO
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
ELISA plate reader
Procedure:
-
Cell Seeding: Culture MDA-MB-468 cells until they reach confluency. Detach the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium. Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: Prepare various concentrations of this compound in the complete growth medium. After the overnight incubation, add the compound solutions to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, aspirate the medium and wash the cells with PBS. Add 40 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The GI50 value (concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Signaling Pathways and Workflows
4.1 Aurora B Signaling Pathway
Aurora B is a key mitotic kinase and a component of the chromosomal passenger complex (CPC).[9][10] It plays a crucial role in chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[11] Overexpression of Aurora B is common in many cancers, including TNBC, leading to genomic instability.[9] this compound, by inhibiting Aurora B, disrupts these processes, leading to mitotic errors and ultimately cell death in cancer cells.
Caption: Aurora B signaling pathway and the inhibitory action of this compound.
4.2 Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the key steps in the in vitro kinase inhibition assay.
Caption: Workflow for the in vitro Aurora B kinase inhibition assay.
4.3 Experimental Workflow: Cell Viability (MTT) Assay
The diagram below outlines the workflow for assessing cell viability using the MTT assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
Troubleshooting & Optimization
SP-96 not showing expected inhibitory effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving SP-96, a potent and selective non-ATP-competitive inhibitor of Aurora Kinase B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B.[1] Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, this compound binds to an allosteric site, inducing a conformational change that inactivates the kinase.[2][3][4] This mechanism contributes to its high selectivity.
Q2: What is the reported potency of this compound?
In enzymatic assays, this compound exhibits sub-nanomolar potency against Aurora Kinase B.
| Parameter | Value |
| IC50 | 0.316 ± 0.031 nM |
Q3: What are the expected cellular effects of this compound treatment?
Inhibition of Aurora Kinase B by this compound is expected to disrupt mitosis and cytokinesis. The primary cellular phenotypes observed upon treatment with Aurora B inhibitors include:
-
Polyploidy: Failure of cytokinesis leads to cells with multiple nuclei or a single large nucleus with more than 4N DNA content.[3]
-
Apoptosis: Prolonged mitotic arrest or abnormal mitotic exit triggers programmed cell death.[5]
-
Cell Cycle Arrest: Cells may arrest in the G2/M phase of the cell cycle.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare fresh dilutions from a DMSO stock solution.
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
This guide addresses common issues encountered when this compound does not produce the expected inhibitory effect in either biochemical or cell-based assays.
Problem 1: No or Weak Inhibition in an In Vitro Kinase Assay
If you observe a lack of inhibition in your biochemical assay, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Concentration | - Verify the concentrations of this compound, Aurora B kinase, substrate, and ATP. - Perform a concentration-response curve to determine the optimal concentrations for your assay conditions. |
| Inactive Enzyme | - Ensure the Aurora B kinase is active. Use a new aliquot of the enzyme and avoid repeated freeze-thaw cycles. - Include a positive control inhibitor (e.g., a known Aurora B inhibitor) to validate enzyme activity. |
| Suboptimal Assay Conditions | - Confirm that the buffer pH, temperature, and incubation time are optimal for Aurora B kinase activity. |
| Issues with this compound | - Solubility: Ensure this compound is fully dissolved in DMSO before further dilution in aqueous assay buffer. Precipitation can occur at high concentrations in aqueous solutions. - Stability: Prepare fresh dilutions of this compound for each experiment. |
Problem 2: Lack of Expected Phenotype in Cell-Based Assays
If cells treated with this compound do not exhibit the expected phenotype (e.g., polyploidy, apoptosis), investigate the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Insufficient Intracellular Concentration | - Cell Permeability: While this compound is expected to be cell-permeable, its uptake can vary between cell lines. - Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Consider co-incubation with an efflux pump inhibitor.[6] |
| Low Target Expression or Activity | - Verify the expression and activity (phosphorylation status) of Aurora B kinase in your cell line using techniques like Western blotting. |
| Incorrect Dosing or Treatment Duration | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Cell Line Resistance | - Some cell lines may have intrinsic or acquired resistance mechanisms to Aurora B inhibition. |
Problem 3: Discrepancy Between Biochemical and Cellular IC50 Values
It is common to observe a difference in the IC50 value of an inhibitor in a biochemical assay versus a cell-based assay. Several factors can contribute to this:
| Potential Cause | Explanation |
| Cellular Environment | The complex intracellular environment, including high ATP concentrations, can influence inhibitor potency. However, as this compound is non-ATP-competitive, this is less likely to be a major factor.[4] |
| Off-Target Effects | In a cellular context, the observed phenotype may be a result of the inhibitor acting on targets other than Aurora B.[5] |
| Drug Metabolism | The cell may metabolize and inactivate this compound. |
Experimental Protocols
Protocol 1: In Vitro Aurora B Kinase Assay
This protocol is adapted from a standard luminescence-based kinase assay.
Materials:
-
Recombinant Human Aurora B Kinase
-
Kinase Substrate (e.g., Myelin Basic Protein)
-
This compound
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the Aurora B kinase and substrate to each well.
-
Incubate at 30°C for 45 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate at 30°C for 45 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 45 minutes.
-
Read the luminescence on a plate reader. The signal is inversely proportional to kinase inhibition.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
Visualizations
Caption: Aurora B Kinase Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: Experimental Workflow for an In Vitro Kinase Assay.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aurora Kinase B activity disrupts development and differentiation of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Optimizing SP-96 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SP-96.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective non-ATP-competitive inhibitor of Aurora Kinase B.[1][2] Aurora Kinase B is a serine-threonine kinase that plays a crucial role in cell division, and its overexpression has been observed in several types of cancer.[1] this compound exhibits sub-nanomolar potency in enzymatic assays and has been identified as a first-in-class inhibitor due to its non-ATP-competitive nature.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates high selectivity for Aurora Kinase B over other kinases. Notably, it shows over 2000-fold selectivity against FLT3 and KIT, which are important for normal hematopoiesis.[1] This selectivity profile suggests a potential for reduced myelosuppression compared to less selective Aurora kinase inhibitors.[1] It also shows inhibitory effects on other receptor tyrosine kinases like EGFR, RET, and HER2 at much higher concentrations.[2]
Q3: In which cell lines has this compound shown efficacy?
A3: this compound has demonstrated selective growth inhibition in the NCI-60 screen.[1][2] It has shown particular efficacy in inhibiting the growth of the MDA-MB-468 triple-negative breast cancer cell line, as well as CCRF-CEM, COLO 205, and A498 cell lines.[1][2]
Troubleshooting Guides
Cell-Based Assays
Q1: We are not observing the expected cytotoxic or anti-proliferative effect of this compound in our cell-based assays. What are the potential reasons?
A1: A lack of an observable effect with this compound in cell-based assays can arise from several factors. Systematically troubleshooting by considering the compound's integrity, the cell culture system, and the experimental design is crucial.
-
Compound Integrity:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture medium. Precipitates can significantly lower the effective concentration.
-
Storage: Verify that the compound has been stored correctly, protected from light and moisture, to prevent degradation.
-
Concentration: Double-check all dilution calculations to ensure the final concentration in the assay is accurate.
-
-
Cell Culture System:
-
Cell Health and Confluency: Use healthy, actively dividing cells at an appropriate confluency.[3] Over-confluent or unhealthy cells may not respond as expected to cell cycle inhibitors.
-
Passage Number: Be mindful of the cell passage number, as high-passage cells can exhibit altered phenotypes and drug responses.[4][5]
-
Target Expression: Confirm that your cell line expresses sufficient levels of Aurora Kinase B. Low target expression will result in a diminished response to the inhibitor.
-
-
Experimental Protocol:
-
Incubation Time: The duration of exposure to this compound may be insufficient to induce a measurable effect. Consider extending the incubation time.
-
Assay Sensitivity: The chosen viability or proliferation assay (e.g., MTT, CellTiter-Glo) may not be sensitive enough to detect subtle changes.[5] Ensure the assay is appropriate for your cell number and the expected magnitude of the effect.[5]
-
Q2: We are observing high variability between replicate wells in our this compound dose-response experiments. How can we reduce this?
A2: High variability in plate-based assays is a common issue that can obscure the true effect of the compound.[6]
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and achieve uniform cell numbers across all wells. Inconsistent cell seeding is a major source of variability.[4]
-
Pipetting Technique: Use calibrated pipettes and consistent technique, especially when performing serial dilutions of this compound.[5] For multi-well plates, be mindful of evaporation from the edge wells, which can concentrate the compound and affect cell growth. Using the outer wells as blanks or filling them with sterile PBS can mitigate this "edge effect."
-
Reagent Mixing: Ensure thorough but gentle mixing after adding this compound and assay reagents to each well.[5]
-
Plate Reader Settings: Optimize the plate reader settings, such as the number of flashes or well-scanning options, to obtain more reliable readings.[6]
Western Blotting
Q1: After treating cells with this compound, we are not seeing a decrease in the phosphorylation of Aurora Kinase B substrates (e.g., Histone H3 at Ser10). What could be the issue?
A1: Failure to detect a change in downstream signaling can be due to issues with the treatment, sample preparation, or the western blotting procedure itself.
-
Treatment and Lysis:
-
Optimal Time Point: You may be harvesting the cells too early or too late to observe the peak inhibition. Perform a time-course experiment to determine the optimal treatment duration.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.
-
-
Western Blot Protocol:
-
Antibody Specificity and Concentration: Ensure your primary antibody is specific for the phosphorylated form of the substrate and use it at the optimized concentration.[7] High background or non-specific bands can obscure the target band.[7][8]
-
Loading Amount: Load a sufficient amount of total protein to detect the target.[9][10] However, overloading can lead to streaking and other artifacts.[8]
-
Transfer Efficiency: Verify that the protein has been efficiently transferred from the gel to the membrane.[10][11]
-
Blocking: Use an appropriate blocking agent (e.g., BSA or non-fat milk) to minimize non-specific antibody binding.[7][9]
-
Data Presentation
Table 1: In Vitro IC50 and GI50 Values for this compound
| Assay Type | Target/Cell Line | Result |
| Enzymatic Assay | Aurora Kinase B | IC50 = 0.316 nM[2] |
| Enzymatic Assay | Aurora Kinase A | IC50 = 18.975 nM[2] |
| Enzymatic Assay | FLT3 | IC50 = 1475.6 nM[2] |
| Enzymatic Assay | KIT | IC50 = 1307.6 nM[2] |
| Cell Growth Assay | MDA-MB-468 | GI50 = 107 nM[2] |
| Cell Growth Assay | CCRF-CEM | GI50 = 47.4 nM[2] |
| Cell Growth Assay | COLO 205 | GI50 = 50.3 nM[2] |
| Cell Growth Assay | A498 | GI50 = 53.2 nM[2] |
Table 2: Troubleshooting Checklist for Inconsistent Cell Assay Results
| Checkpoint | Possible Cause | Recommended Action |
| Compound Preparation | Precipitation, degradation, or calculation error. | Visually inspect for precipitates. Prepare fresh dilutions. Recalculate all concentrations. |
| Cell Health | High passage number, contamination, or stress. | Use low-passage cells. Test for mycoplasma. Ensure optimal culture conditions. |
| Assay Execution | Inconsistent cell seeding or pipetting. | Create a homogenous cell suspension. Use calibrated pipettes and proper technique. |
| Data Acquisition | Suboptimal plate reader settings. | Optimize gain, focal height, and number of flashes.[6] |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound using a Luminescent Cell Viability Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well, solid white, tissue culture-treated plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to create 2X working solutions of your desired final concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound working solution or vehicle control (medium with the same final percentage of DMSO) to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure (Example: CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the GI50 value.
-
Mandatory Visualization
Caption: this compound inhibits Aurora Kinase B, disrupting cell division.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SP-96 Stability and Degradation in Solution
Disclaimer: The information provided in this document is based on the known stability and degradation profiles of Substance P. The term "SP-96" is assumed to be a specific designation for this neuropeptide. Researchers should validate these recommendations for their specific formulation and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing activity rapidly. What are the likely causes?
A1: Rapid loss of activity in this compound solutions is typically due to chemical degradation. The primary culprits are hydrolysis of peptide bonds and oxidation of the methionine residue. The rate of these reactions is highly dependent on the pH, temperature, and composition of your solution.[1]
Q2: What is the optimal pH for storing this compound solutions?
A2: Generally, a slightly acidic pH between 4 and 6 is recommended to minimize hydrolysis and deamidation, two common degradation pathways for peptides.[1][2] Avoid strongly acidic or basic conditions, as they can accelerate the breakdown of the peptide backbone.[1]
Q3: I'm observing precipitation in my this compound solution. What should I do?
A3: Precipitation can be caused by several factors, including the peptide reaching its isoelectric point (pI) where it has minimal solubility, or aggregation due to improper storage. To address this, ensure the pH of your buffer is not at the pI of this compound. If the peptide is hydrophobic, adding a small amount of an organic solvent like DMSO or acetonitrile (B52724) might help. Also, avoid repeated freeze-thaw cycles which can promote aggregation.[1]
Q4: How can I prevent oxidation of the methionine residue in this compound?
A4: The methionine residue in this compound is susceptible to oxidation. To prevent this, it is crucial to use deoxygenated buffers for preparing your solutions. You can achieve this by bubbling an inert gas, such as nitrogen or argon, through your buffer before dissolving the peptide. Storing solutions under an inert atmosphere can also be beneficial.[1][3]
Q5: What are the best practices for long-term storage of this compound solutions?
A5: For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you must store it in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[2]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to this compound stability.
Issue 1: Loss of Peptide Concentration/Activity
-
Symptom: HPLC analysis shows a decrease in the main peptide peak area over time, or bioassays show reduced potency.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | Optimize the pH of your solution to a slightly acidic range (pH 4-6).[1] Avoid high temperatures. |
| Oxidation | Prepare solutions using deoxygenated buffers.[1] Consider adding antioxidants if compatible with your experiment. Store under an inert gas. |
| Adsorption | Use low-binding microcentrifuge tubes or vials. Pre-treating surfaces with a blocking agent like BSA may help in some applications. |
| Aggregation | Adjust the pH away from the isoelectric point. If solubility is an issue, a small amount of organic solvent may be added. Avoid freeze-thaw cycles.[1] |
Issue 2: Appearance of New Peaks in HPLC Chromatogram
-
Symptom: Besides the main this compound peak, additional peaks appear and grow over time.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation Products | These new peaks are likely degradation products from hydrolysis, oxidation, or deamidation. Characterize these peaks using mass spectrometry to understand the degradation pathway. Implement the preventative measures described in Issue 1. |
| Contamination | Ensure proper sterile technique during solution preparation to prevent microbial growth, which can also lead to peptide degradation. Filter-sterilize your solutions if appropriate. |
Quantitative Data on Peptide Stability
While specific kinetic data for "this compound" is not publicly available, the following tables provide representative data for common peptide degradation pathways to illustrate the impact of pH and temperature.
Table 1: Effect of pH on the Rate of Deamidation of an Asparagine-Glycine (Asn-Gly) sequence at 37°C (Representative Data)
| pH | Half-life (t½) in days |
| 4.0 | ~ 350 |
| 5.0 | ~ 150 |
| 6.0 | ~ 50 |
| 7.0 | ~ 15 |
| 7.4 | ~ 5 |
| 8.0 | ~ 2 |
Data is illustrative and based on typical deamidation rates for Asn-Gly sequences in peptides.
Table 2: Effect of Temperature on the Rate of Methionine Oxidation (Representative Data)
| Temperature | Relative Rate Constant (k_rel) |
| 4°C | 1 |
| 25°C | ~ 10-15 |
| 37°C | ~ 30-50 |
Data is illustrative and shows the typical acceleration of oxidation reactions with increasing temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide to the stock solution and incubate at room temperature.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to monitor the degradation of this compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Analysis: The peak area of the intact this compound is monitored over time. The appearance of new peaks indicates the formation of degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Caption: Major chemical degradation pathways for this compound in solution.
Caption: A typical experimental workflow for an this compound stability study.
Caption: A decision tree for troubleshooting this compound instability issues.
References
Troubleshooting off-target effects of SP-96
Welcome to the SP-96 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experiments with this compound, a potent and selective non-ATP-competitive Aurora B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective, non-ATP-competitive inhibitor of Aurora B kinase with a reported IC50 of 0.316 nM in enzymatic assays.[1][2] It demonstrates over 2000-fold selectivity against FLT3 and KIT, which are receptor tyrosine kinases important for normal hematopoiesis.[1][2][3] This high selectivity is a key feature designed to minimize myelosuppression, an adverse effect observed with less selective Aurora B inhibitors that also inhibit FLT3 and KIT.[2][4][5]
Q2: I'm observing a phenotype in my cell-based assays that is not consistent with Aurora B inhibition. Could this be an off-target effect of this compound?
A2: While this compound is highly selective, unexpected phenotypes could potentially arise from off-target effects. It is crucial to systematically investigate this possibility. First, confirm that the observed phenotype is dose-dependent and correlates with the concentration of this compound used. To distinguish between on-target and potential off-target effects, consider performing a rescue experiment. This involves introducing a version of Aurora B kinase that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect. If the phenotype persists, it may indicate an off-target interaction.
Q3: What are the first steps to experimentally identify potential off-target interactions of this compound?
A3: A systematic approach is recommended to identify potential off-target effects. The initial step is typically a broad screening of your compound against a large panel of kinases, known as kinome profiling.[6] This will provide a comprehensive overview of the inhibitor's selectivity and reveal any unintended kinase targets.[6][7] Several commercial services offer kinome profiling with varying panel sizes.
Q4: My kinome profiling results show that this compound interacts with an unexpected kinase. How do I confirm this interaction in a cellular context?
A4: A positive result from a kinome profiling screen should be validated in a cellular context to ensure it is not an artifact of an in vitro assay. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement within intact cells.[8] This assay is based on the principle that a protein's thermal stability increases upon ligand binding.[8][9] A shift in the melting curve of the suspected off-target kinase in the presence of this compound would provide strong evidence of a direct interaction in a cellular environment.[8]
Q5: What if the unexpected phenotype is not due to off-target kinase activity? What other techniques can I use?
A5: If kinome profiling is inconclusive or if you suspect a non-kinase off-target, chemical proteomics is a powerful unbiased approach to identify protein interactions.[10][11][12] Techniques such as affinity chromatography using an immobilized version of this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[11] This can help to de-convolute the molecular basis of the unexpected phenotype.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or proliferation assays.
-
Potential Cause: Compound solubility or stability issues.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure this compound is fully dissolved in the stock solution (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Dose-Response Curve: Perform a full dose-response curve to ensure the observed effects are concentration-dependent.
-
Issue 2: Discrepancy between enzymatic IC50 and cellular EC50.
-
Potential Cause: Cell permeability, efflux pumps, or cellular metabolism of this compound.
-
Troubleshooting Steps:
-
Permeability Assessment: If not known, assess the cell permeability of this compound using a parallel artificial membrane permeability assay (PAMPA).
-
Efflux Pump Inhibition: Use cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency is affected.
-
Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation using LC-MS.
-
Issue 3: Unexpected changes in a signaling pathway unrelated to Aurora B.
-
Potential Cause: An unknown off-target interaction.
-
Troubleshooting Steps:
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify unintended kinase targets.
-
Chemical Proteomics: Utilize affinity chromatography coupled with mass spectrometry to pull down interacting proteins from cell lysates for identification.[11]
-
Pathway Analysis: Once potential off-targets are identified, investigate their downstream signaling pathways using techniques like Western blotting to see if they are modulated by this compound.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora B | 0.316 | - |
| FLT3 | >632 | >2000-fold |
| KIT | >632 | >2000-fold |
Data summarized from literature reports.[1][3]
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). From this, prepare a working solution at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., Eurofins, Reaction Biology).
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or a kinase activity assay.
-
Competition Binding Assay: this compound will compete with a labeled ligand for binding to each kinase in the panel. The amount of bound labeled ligand is measured to determine the inhibitory effect of this compound.
-
Kinase Activity Assay: The ability of each kinase to phosphorylate a specific substrate is measured in the presence and absence of this compound.
-
-
Data Analysis: The results are typically provided as a percentage of inhibition at the tested concentration. From this, IC50 values for any significant off-target interactions can be determined by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to confirm the engagement of this compound with a potential off-target protein in a cellular environment.[8]
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Harvesting: Harvest the cells by scraping and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein and a loading control in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified Aurora B signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. CETSA [cetsa.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
Technical Support Center: SP-96 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of SP-96 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, non-ATP-competitive inhibitor of Aurora Kinase B.[1] Aurora Kinase B is a crucial serine/threonine kinase that plays a vital role in proper chromosome segregation and cytokinesis during cell division.[2][3] By inhibiting Aurora Kinase B, this compound disrupts the mitotic process, which can lead to polyploidy (cells containing more than two paired sets of chromosomes), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]
Q2: Has the cytotoxicity of this compound been evaluated in non-cancerous cell lines?
As of the latest available data, specific studies detailing the comprehensive cytotoxic profile of this compound across a wide range of non-cancerous cell lines have not been published. Research has primarily focused on its anti-cancer efficacy.
Q3: What is known about the selectivity of this compound and its potential impact on normal cells?
This compound exhibits high selectivity for Aurora Kinase B. Notably, it shows over 2000-fold selectivity against FLT3 and KIT, two receptor tyrosine kinases important for normal hematopoiesis (the formation of blood cellular components).[1] Inhibition of FLT3 and KIT is associated with myelosuppression, a common side effect of less selective Aurora Kinase inhibitors that leads to a decrease in bone marrow activity. The high selectivity of this compound suggests a potentially reduced risk of this specific toxicity.[1]
Q4: What are the expected cytotoxic effects of Aurora Kinase B inhibitors on rapidly dividing non-cancerous cells?
The primary on-target toxicity for Aurora Kinase B inhibitors is observed in rapidly proliferating normal cells, such as hematopoietic progenitor cells in the bone marrow.[3] This can manifest as neutropenia (a low level of neutrophils, a type of white blood cell).[3] Non-proliferating or slowly dividing normal cells are expected to be less sensitive to Aurora Kinase B inhibition.
Q5: Are there any data on the cytotoxicity of other Aurora Kinase B inhibitors in normal cell lines?
While specific data for this compound is limited, studies on other Aurora Kinase B inhibitors can provide some insight. For example, one inhibitor, HOI-07, showed weak toxicity towards the A549 lung cancer cell line at 5 µM but no obvious cytotoxic effects on the MRC-5 normal human fetal lung fibroblast cell line at the same concentration.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in a non-cancerous cell line at low concentrations of this compound. | The non-cancerous cell line may have an unusually high proliferation rate. | Characterize the doubling time of your cell line. Compare the cytotoxicity of this compound in your cell line with a slowly proliferating non-cancerous cell line. |
| The cell line may have an off-target sensitivity to the compound. | Perform a literature search for any known sensitivities of your specific cell line. Consider using a secondary, structurally different Aurora Kinase B inhibitor to confirm that the observed cytotoxicity is target-mediated. | |
| Experimental error (e.g., incorrect compound concentration, contamination). | Verify the concentration of your this compound stock solution. Check cell cultures for any signs of contamination. Repeat the experiment with freshly prepared reagents. | |
| Inconsistent cytotoxicity results between experiments. | Variation in cell culture conditions (e.g., cell passage number, confluency). | Use cells within a consistent and narrow passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Variability in the duration of compound exposure. | Standardize the incubation time with this compound across all experiments. | |
| No significant cytotoxicity observed even at high concentrations of this compound. | The non-cancerous cell line has a very low proliferation rate or is quiescent. | Confirm the low proliferative state of your cell line using a cell proliferation assay (e.g., Ki-67 staining). The lack of cytotoxicity in non-dividing cells is an expected outcome for an anti-mitotic agent like this compound. |
| The compound may have degraded. | Use a fresh aliquot of this compound and store it according to the manufacturer's instructions. |
Data on Cytotoxicity of Aurora Kinase B Inhibitors in Non-Cancerous Cell Lines
Specific quantitative data for this compound in non-cancerous cell lines is not currently available in the public domain. The following table provides an example from a study on a different Aurora Kinase B inhibitor, HOI-07, for illustrative purposes.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| HOI-07 | MRC-5 | Normal Human Fetal Lung Fibroblast | Not Specified | Cytotoxicity | No obvious cytotoxic effects at ≤ 5 µM[2] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Lactate (B86563) Dehydrogenase (LDH) Assay (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
This protocol provides a general framework for measuring cytotoxicity based on the release of lactate dehydrogenase (LDH) from cells with a damaged membrane.
-
Cell Seeding:
-
Seed the non-cancerous cell line of interest in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Include wells for "untreated control" (medium with vehicle, e.g., DMSO), "maximum LDH release control" (cells to be lysed), and "medium background control" (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
LDH Release Assay:
-
Shortly before the end of the incubation period, add the lysis solution provided with the kit to the "maximum LDH release control" wells and incubate for the time specified in the kit protocol.
-
Centrifuge the 96-well plate to pellet any detached cells.
-
Carefully transfer a specified volume of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add the LDH substrate mix to each well of the new plate.
-
Incubate the plate at room temperature, protected from light, for the time recommended in the protocol.
-
Stop the enzymatic reaction by adding the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Subtract the medium background absorbance from all other absorbance values.
-
Calculate the percentage of cytotoxicity for each treatment concentration using the following formula:
-
% Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
-
Visualizations
Caption: Mechanism of action of this compound on the Aurora Kinase B pathway.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SP-96 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance to SP-96, a potent and selective non-ATP-competitive Aurora B kinase inhibitor. As direct resistance mechanisms to this compound are still under investigation, this guide draws upon established mechanisms of resistance to other Aurora B kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of resistance?
A1: Resistance to Aurora B kinase inhibitors like this compound can arise through several mechanisms:
-
Target Alteration: Point mutations in the kinase domain of Aurora B can prevent the inhibitor from binding effectively. A notable example is the G160E substitution, which has been shown to confer resistance to the Aurora B inhibitor ZM447439.[1]
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Aurora B inhibition. For instance, in the context of resistance to EGFR inhibitors, an activation of the ATR-CHK1-Aurora B signaling cascade has been observed, particularly in cells that have undergone epithelial-mesenchymal transition (EMT).
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, most notably BCL2, can render cells resistant to apoptosis induced by Aurora B inhibitors.[2][3] High levels of BCL2 have been identified as a predictive marker for resistance to Aurora B inhibition in small cell lung cancer.[2][3]
-
Drug Efflux Pumps: While not as commonly reported for Aurora B inhibitors, overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
Q2: How can we determine the specific mechanism of resistance in our this compound-resistant cell line?
A2: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:
-
Sanger Sequencing of the Aurora B Gene: To identify potential point mutations in the kinase domain.
-
Western Blotting: To assess the expression levels of key proteins, including:
-
Phosphorylated and total Aurora B
-
BCL2 and other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL)
-
Markers of bypass signaling pathways (e.g., phospho-CHK1, phospho-AKT)
-
EMT markers (e.g., N-cadherin, Vimentin, Snail)
-
-
Quantitative PCR (qPCR): To measure the mRNA levels of the AURKB gene and genes encoding drug efflux pumps (e.g., ABCB1, ABCG2).
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the half-maximal inhibitory concentration (IC50) of this compound and to assess the efficacy of combination therapies.
-
Flow Cytometry: To analyze the cell cycle profile and quantify apoptosis (e.g., using Annexin V staining).
Q3: What are the recommended strategies to overcome resistance to this compound?
A3: Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy: This is a highly effective approach.
-
BCL2 Inhibitors (e.g., Venetoclax): If high BCL2 expression is detected, co-treatment with a BCL2 inhibitor can restore sensitivity to Aurora B inhibition.[2][3]
-
EGFR Inhibitors (e.g., Osimertinib): In the context of EGFR-mutant lung cancer, combining an Aurora B inhibitor with an EGFR inhibitor can prevent and overcome resistance.[4]
-
Other Kinase Inhibitors: Depending on the activated bypass pathways, inhibitors targeting those specific kinases (e.g., ATR, CHK1) could be effective.
-
-
Development of Next-Generation Inhibitors: If resistance is due to a target mutation, structurally distinct Aurora B inhibitors that can bind to the mutated kinase may be required.
Troubleshooting Guides
Problem 1: Our cell line has developed significant resistance to this compound, with a >10-fold increase in IC50.
| Possible Cause | Suggested Action |
| Point mutation in the Aurora B kinase domain | 1. Sequence the kinase domain of the AURKB gene. 2. If a mutation is confirmed, consider testing structurally different Aurora B inhibitors. |
| High expression of BCL2 | 1. Perform Western blotting to assess BCL2 protein levels. 2. If BCL2 is upregulated, test the combination of this compound with a BCL2 inhibitor like venetoclax. |
| Activation of a bypass signaling pathway | 1. Use a phospho-kinase antibody array to identify activated pathways. 2. Test the combination of this compound with an inhibitor of the identified bypass pathway. |
Problem 2: We observe a subpopulation of cells that survive this compound treatment and eventually repopulate the culture.
| Possible Cause | Suggested Action |
| Emergence of a drug-tolerant persister (DTP) cell population | 1. Characterize the DTPs by analyzing their molecular profile (e.g., EMT markers, stemness factors). 2. Consider a pulse-dosing strategy with this compound to prevent the expansion of DTPs. 3. Test combination therapies targeting pathways that are upregulated in DTPs. |
| Heterogeneity of the original cell line | 1. Perform single-cell cloning to isolate and characterize both sensitive and resistant clones. 2. Analyze the molecular differences between the clones to identify resistance mechanisms. |
Quantitative Data Summary
The following table summarizes representative data on the efficacy of combination strategies in overcoming resistance to Aurora B inhibitors.
| Cell Line | Resistance Mechanism | Treatment | IC50 (nM) | Fold Re-sensitization |
| SCLC-R | High BCL2 expression | AZD2811 (Aurora B inhibitor) | 500 | - |
| AZD2811 + Venetoclax (BCL2 inhibitor) | 50 | 10 | ||
| HCC827-OR | EMT-mediated resistance | Osimertinib (EGFR inhibitor) | >1000 | - |
| Osimertinib + Barasertib (Aurora B inhibitor) | 100 | >10 | ||
| CEM/AKB4 | G160E mutation in Aurora B | ZM447439 (Aurora B inhibitor) | 4000 | - |
| Novel Aurora B inhibitor (alternative binding mode) | 150 | 26.7 |
Key Experimental Protocols
1. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a second agent, for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
2. Western Blotting for BCL2 Expression
-
Cell Lysis: Lyse this compound-sensitive and -resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL2 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Sanger Sequencing of the AURKB Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify the kinase domain of the AURKB gene using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform a Sanger sequencing reaction using the purified PCR product and a sequencing primer.
-
Sequence Analysis: Analyze the sequencing results to identify any point mutations by comparing the sequence from the resistant cells to that of the sensitive cells and the reference sequence.
Visualizations
Caption: Potential mechanisms of resistance to the Aurora B inhibitor this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Synergistic effect of combining this compound and a BCL2 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting BCL2 Overcomes Resistance and Augments Response to Aurora Kinase B Inhibition by AZD2811 in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Targeting Aurora B kinase prevents and overcomes resistance to EGFR inhibitors in lung cancer by enhancing BIM- and PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SP-96 Treatment Optimization
This technical support center provides guidance for researchers and drug development professionals on determining the optimal treatment duration for the Aurora Kinase B inhibitor, SP-96.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective, non-ATP-competitive inhibitor of Aurora Kinase B.[1][2] Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound disrupts the proper execution of mitosis, leading to polyploidy and ultimately cell death in rapidly dividing cancer cells. Its non-ATP competitive nature makes it a first-in-class inhibitor, potentially offering a distinct advantage over other kinase inhibitors.[2]
Q2: What is the reported IC50 of this compound?
A2: In enzymatic assays, this compound has demonstrated a sub-nanomolar potency with an IC50 of 0.316 ± 0.031 nM for Aurora B.[1][2]
Q3: Why is determining the optimal treatment duration for this compound critical?
A3: The optimal treatment duration is crucial for maximizing therapeutic efficacy while minimizing potential toxicity. Continuous exposure to an anti-mitotic agent like this compound may not be necessary and could lead to unwanted side effects on healthy, proliferating cells. Conversely, a treatment duration that is too short may not be sufficient to induce irreversible cell cycle arrest and apoptosis in the target cancer cells. Therefore, empirical determination of the optimal exposure time is a critical step in preclinical development.
Q4: What cellular effects should be monitored to determine the optimal treatment duration?
A4: Key cellular readouts to monitor include:
-
Cell Viability and Proliferation: To assess the cytostatic and cytotoxic effects over time.
-
Cell Cycle Progression: To observe the accumulation of cells in specific phases of the cell cycle (typically G2/M with Aurora B inhibition) and the emergence of polyploidy.
-
Apoptosis Induction: To quantify the number of cells undergoing programmed cell death.
-
Target Engagement and Downstream Signaling: To confirm that this compound is inhibiting Aurora B and its downstream targets (e.g., histone H3 phosphorylation) for the duration of the treatment.
-
Reversibility of Effects: To determine if cells can recover and resume proliferation after drug withdrawal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity observed even at short treatment durations. | - The concentration of this compound is too high.- The cell line is exceptionally sensitive.- Off-target effects at the concentration used. | - Perform a dose-response experiment to identify a more suitable concentration.- Reduce the initial treatment duration and perform a time-course experiment with shorter intervals.- Confirm the selectivity of this compound in your cell model. |
| Cells seem to recover and resume proliferation after this compound is removed. | - The treatment duration is not long enough to induce terminal cell fate (e.g., apoptosis or senescence).- The concentration of this compound is too low to achieve sustained target inhibition. | - Increase the treatment duration and perform a washout experiment to assess recovery at different time points.- Increase the concentration of this compound and repeat the time-course experiment.- Consider a pulsatile dosing schedule (e.g., treat for 24h, remove for 24h, then re-treat). |
| No significant effect on cell viability is observed even after prolonged treatment. | - The cell line may be resistant to Aurora B inhibition.- The drug may not be stable in the culture medium over long incubation periods. | - Confirm Aurora B expression and dependency in your cell line.- Test this compound in a known sensitive cell line as a positive control.- Replenish the media with fresh this compound at regular intervals during long-term experiments. |
| Variable results between replicate experiments. | - Inconsistent cell seeding density.- Variability in drug concentration preparation.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Avoid using the outer wells of the plate for treatment groups, or fill them with media to maintain humidity. |
Experimental Protocols
Key Experiment: Time-Course Analysis of this compound Treatment
This experiment is designed to determine the optimal duration of this compound exposure required to induce a desired cellular outcome (e.g., maximal cell death or sustained cell cycle arrest).
Methodology:
-
Cell Seeding: Seed the cancer cell line of interest in multiple 96-well plates at a predetermined density to ensure exponential growth throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., a concentration around the GI50 value). Include vehicle-treated wells as a negative control.
-
Time-Course Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Washout (Optional): For a subset of wells at each time point, remove the this compound-containing medium, wash the cells with PBS, and replace it with fresh, drug-free medium. These "washout" plates will be used to assess the reversibility of the treatment effect.
-
Assay for Cell Viability: At the end of each incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on one set of plates. For the washout plates, continue incubation in drug-free media and perform the viability assay at a later time point (e.g., 72 or 96 hours post-initial treatment).
-
Data Analysis: Plot cell viability as a function of treatment duration. Compare the viability of continuously treated cells with those from the washout experiments to determine the point at which the effects of this compound become irreversible.
Data Presentation
Table 1: Hypothetical Results of a Time-Course Experiment with this compound in MDA-MB-468 Cells
| Treatment Duration (hours) | Continuous Treatment (% Viability) | Washout at Time Point, Assayed at 96h (% Viability) |
| 6 | 95 ± 4.2 | 88 ± 5.1 |
| 12 | 82 ± 3.5 | 75 ± 4.8 |
| 24 | 65 ± 2.9 | 50 ± 3.3 |
| 48 | 40 ± 2.1 | 42 ± 2.5 |
| 72 | 25 ± 1.8 | 26 ± 2.0 |
| 96 | 22 ± 1.5 | N/A |
Data are presented as mean ± standard deviation.
Visualizations
References
Technical Support Center: Aurora B Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aurora B inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the key functions of Aurora B kinase in the cell cycle?
A1: Aurora B is a crucial serine/threonine kinase that acts as the catalytic core of the Chromosomal Passenger Complex (CPC).[1] This complex, which also includes INCENP, Survivin, and Borealin, plays a vital role in ensuring the fidelity of cell division.[2] Key functions of Aurora B include regulating chromosome condensation, facilitating the correct attachment of microtubules to kinetochores, activating the spindle assembly checkpoint, and orchestrating cytokinesis, the final step of cell division.[3][4]
Q2: What is the primary mechanism of action for most Aurora B inhibitors?
A2: The majority of Aurora B inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[5] This prevents ATP from binding and blocks the kinase's ability to phosphorylate its downstream substrates, such as Histone H3.[6] However, non-ATP-competitive inhibitors, like SP-96, have also been developed.[1]
Q3: What is a common cellular phenotype observed after effective Aurora B inhibition?
A3: A hallmark of Aurora B inhibition is a failure in cytokinesis. This leads to cells exiting mitosis without dividing, resulting in endoreduplication (DNA replication without cell division) and the formation of large, polyploid cells (cells with more than 4N DNA content).[2] This is often followed by apoptosis or cellular senescence.[4]
Q4: Why is inhibitor selectivity against Aurora A important?
A4: Aurora A and Aurora B have distinct roles in mitosis, and inhibiting both can lead to different cellular outcomes and potentially increased toxicity.[7] While Aurora B inhibition leads to cytokinesis failure, selective Aurora A inhibition typically results in defects in centrosome maturation and spindle assembly, causing a G2/M arrest.[2] Many early-generation inhibitors were not highly selective, leading to off-target effects and dose-limiting toxicities in clinical trials.[7] Therefore, using a highly selective Aurora B inhibitor is crucial for accurately interpreting experimental results.
Troubleshooting Guide
Problem 1: High variability or poor signal-to-noise ratio in my biochemical (cell-free) assay.
-
Possible Cause 1: Suboptimal Enzyme Concentration.
-
Solution: Perform an enzyme titration to determine the optimal concentration of recombinant Aurora B kinase. The goal is to use the lowest amount of enzyme that gives a robust signal well above the background.[8]
-
-
Possible Cause 2: Incorrect ATP Concentration.
-
Solution: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure you are using an ATP concentration that is at or near the Km (Michaelis constant) for Aurora B. Using ATP concentrations far above the Km will require much higher inhibitor concentrations to achieve 50% inhibition, leading to an overestimation of the IC50.[9][10]
-
-
Possible Cause 3: Inactive Enzyme or Substrate.
-
Solution: Ensure that the recombinant Aurora B enzyme and the substrate (e.g., Myelin Basic Protein or a synthetic peptide) have been stored correctly and have not undergone multiple freeze-thaw cycles.[11] Run a positive control with a known potent inhibitor (e.g., Barasertib) and a negative control (e.g., DMSO vehicle) to validate assay components.[12]
-
-
Possible Cause 4: Assay Interference from Test Compound.
-
Solution: Some compounds can interfere with the assay detection method (e.g., autofluorescence or inhibition of luciferase in luminescence-based assays). Run a counterscreen without the kinase to identify compounds that directly affect the reporter system.
-
Problem 2: My inhibitor shows high potency in a biochemical assay but weak or no activity in a cellular assay.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: The compound may not be effectively crossing the cell membrane to reach its intracellular target. Consider using a different cell line or modifying the compound to improve its physicochemical properties.
-
-
Possible Cause 2: Compound Efflux.
-
Solution: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). This can be tested by co-incubating the inhibitor with an efflux pump inhibitor.
-
-
Possible Cause 3: High Protein Binding.
-
Solution: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit Aurora B. Consider using serum-free or low-serum media for the assay, although this may affect cell health.
-
-
Possible Cause 4: Compound Metabolism.
-
Solution: The cells may be metabolizing the compound into an inactive form. This can be investigated using techniques like LC-MS to analyze the compound's stability in the presence of cells.
-
Problem 3: I am not observing the expected polyploid phenotype in my cellular assay.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time.
-
Solution: Perform a dose-response and time-course experiment. The development of a polyploid phenotype can take 48 hours or longer.[2] Ensure the inhibitor concentration is sufficient to inhibit the cellular target, which can be confirmed by measuring the phosphorylation of a downstream marker like Histone H3 at Serine 10 (pH3-S10).[3]
-
-
Possible Cause 2: Cell Line is Resistant.
-
Possible Cause 3: Off-Target Effects Dominating.
-
Solution: At high concentrations, a non-selective inhibitor might be causing a different phenotype (e.g., mitotic arrest due to Aurora A inhibition) that masks the expected cytokinesis failure. Use a highly selective Aurora B inhibitor and titrate the concentration carefully to find the optimal window for observing the desired phenotype.[10]
-
Data Presentation: Inhibitor Selectivity
The selectivity of an inhibitor for Aurora B over Aurora A is a critical parameter. The following table summarizes the reported IC50 values for several common Aurora kinase inhibitors, highlighting their selectivity profiles.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Fold, A vs. B) | Reference(s) |
| Highly B-Selective | ||||
| Barasertib (AZD1152-HQPA) | 1369 | 0.37 | ~3700x for B | [1][3] |
| GSK1070916 | >100 | 0.38 | >250x for B | [12][15] |
| Pan-Aurora Inhibitors | ||||
| Tozasertib (VX-680) | 0.6 | 18 | 30x for A | [4][16] |
| ZM447439 | 110 | 130 | ~1.2x for A | [3][7] |
| SNS-314 | 9 | 31 | ~3.4x for A | [12][17] |
| Danusertib (PHA-739358) | 13 | 79 | ~6x for A | [5][11] |
| A-Selective | ||||
| Alisertib (MLN8237) | 1.2 | 396.5 | ~330x for A | [11] |
| Other | ||||
| Hesperadin | - | 250 | - | [5][18] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, enzyme/substrate source).
Experimental Protocols
Protocol 1: Biochemical Aurora B Kinase Assay (Luminescence-based)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is designed to measure the activity of purified Aurora B kinase by quantifying the amount of ADP produced.[8]
Materials:
-
Recombinant human Aurora B kinase
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[12]
-
Set Up Kinase Reaction:
-
Add 5 µL of test inhibitor or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 10 µL of a 2X kinase/substrate mix (containing the pre-determined optimal concentration of Aurora B and substrate) to each well.
-
Add 10 µL of a 2.5X ATP solution to initiate the reaction. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes, protected from light.
-
Read Plate: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Protocol 2: Cellular Aurora B Phosphorylation Assay (ELISA-based)
This protocol measures the activity of endogenous Aurora B in cells by quantifying the phosphorylation of its direct downstream target, Histone H3, at Serine 10.[14]
Materials:
-
HT-29 (or other suitable) cells
-
Cell culture medium and supplements
-
Test inhibitors
-
Phosphatase inhibitor (e.g., Calyculin A)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for total Histone H3
-
Detection antibody specific for phospho-Histone H3 (Ser10)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
Procedure:
-
Cell Plating: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 1-24 hours). Include vehicle-only (negative) and known inhibitor (positive) controls.
-
Phosphatase Inhibition (Optional but Recommended): To enhance the phospho-signal, add a phosphatase inhibitor like Calyculin A for a short period (e.g., 30 minutes) before cell lysis.[14]
-
Cell Lysis: Aspirate the media and lyse the cells by adding lysis buffer directly to the wells.
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate to allow the capture antibody to bind total Histone H3.
-
Wash the plate to remove unbound material.
-
Add the primary detection antibody (anti-phospho-Histone H3 Ser10).
-
Wash, then add the HRP-conjugated secondary antibody.
-
Wash, then add TMB substrate and incubate until a blue color develops.
-
Add stop solution to quench the reaction (color will turn yellow).
-
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity reflects the level of Histone H3 phosphorylation, which is a proxy for cellular Aurora B activity.
Visualizations
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. rupress.org [rupress.org]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 96-Well Plate Protocols for Diverse Cell Lines
A Note on "SP-96" Protocol: The term "this compound" is not a universally recognized standard protocol. This guide addresses the common challenges and optimization strategies for general S tandard P rotocols conducted in 96 -well plates, a cornerstone of modern cell-based research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals adapt and optimize their 96-well plate assays for a wide variety of cell lines.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Well-to-Well Variability in Assay Results
-
Question: My results show significant variability between replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors. Uneven cell seeding is a primary culprit; ensure your cell suspension is homogenous before and during plating. Pipetting errors, especially with small volumes, can also contribute. To mitigate this, use calibrated pipettes and consider reverse pipetting techniques. Additionally, the "edge effect," where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients, can be a major source of variability.[1][2] To address this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
Issue 2: Low Signal or Poor Cell Growth
-
Question: My cells are not proliferating as expected, or the assay signal is too low. How can I improve this?
-
Answer: Insufficient cell numbers are a common cause of low signal. It is crucial to optimize the initial cell seeding density for each specific cell line, as different cells have different growth rates and metabolic activities.[4][5] Ensure that the cells are in the logarithmic growth phase at the time of the assay.[6] Also, confirm that your culture medium contains the necessary supplements and that the incubator conditions (temperature, CO2, and humidity) are optimal for your specific cell line.[4] For assays that rely on enzymatic activity, suboptimal incubation times or temperatures can also lead to a weak signal.[3]
Issue 3: High Background Signal in the Assay
-
Question: I'm observing a high background signal in my no-cell control wells. What could be the reason?
-
Answer: High background can be caused by several factors, including the assay reagents themselves or contamination. Ensure that your reagents are properly prepared and stored. In fluorescence-based assays, the type of microplate used is critical; black plates are recommended to minimize background fluorescence.[1][6] Insufficient washing steps to remove unbound reagents or residual media components can also contribute to high background.[7] Finally, microbial contamination can lead to false-positive signals, so always practice good aseptic technique.[4]
Frequently Asked Questions (FAQs)
1. How do I determine the optimal cell seeding density for a new cell line?
To determine the optimal seeding density, it is recommended to perform a growth curve experiment. Seed the cells at various densities (e.g., 500, 1000, 2000, 5000 cells per well) and measure cell viability or proliferation at different time points (e.g., every 24 hours for several days).[5] The optimal seeding density is one that ensures the cells remain in the exponential growth phase throughout the duration of your experiment and provides a signal within the linear range of the assay.[6][8]
2. What are the typical seeding densities for adherent and suspension cell lines in a 96-well plate?
Seeding densities can vary significantly between cell lines. However, a general starting point for many adherent cell lines is between 5,000 and 40,000 cells per well.[6] For suspension cells, a common range is 10,000 to 50,000 cells per well.[9] It is crucial to empirically determine the optimal density for your specific cell line and experimental conditions.[10]
3. How should I adjust reagent concentrations for different cell lines?
The optimal concentration of a treatment compound or detection reagent can vary depending on the cell line's metabolic rate and sensitivity. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.[11] This is particularly important for cytotoxic compounds to determine the IC50 value accurately.
4. What is the recommended incubation time for a cell-based assay?
The ideal incubation time depends on the cell line's doubling time and the specific endpoint being measured.[11] For cytotoxicity assays, a 24 to 72-hour incubation is common.[11] For assays measuring short-term signaling events, incubation times can be as short as a few minutes to a few hours.[11] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay and cell line.
Data Presentation
Table 1: Recommended Starting Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Culture Volume (µL/well) | Reference(s) |
| Adherent Cells | |||
| HeLa | 10,000 | 100 - 200 | [12] |
| HEK293 | 10,000 - 40,000 | 100 - 200 | [13] |
| General Adherent | 5,000 - 40,000 | 100 - 200 | [6] |
| Primary Cells (p0) | 17,000 - 34,000 | 100 - 200 | [14] |
| Passaged Cells (p1+) | 6,000 - 11,000 | 100 - 200 | [14] |
| Suspension Cells | |||
| Raji | 5,000 - 10,000 | 100 - 200 | [15] |
| General Suspension | 10,000 - 100,000 | 100 - 200 | [9] |
Note: These are starting recommendations. The optimal seeding density must be determined empirically for each cell line and experimental condition.[10][12]
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay
This protocol outlines the general steps for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Prepare a single-cell suspension at the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[16]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment (for adherent cells).[17]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Prepare a 12 mM MTT stock solution by dissolving MTT in PBS.[16]
-
Incubate the plate at 37°C for 1 to 4 hours.[18][19] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[20]
-
-
Solubilization of Formazan:
-
Data Acquisition:
Mandatory Visualization
Caption: A general workflow for adapting a standard 96-well plate protocol to a new cell line.
References
- 1. youtube.com [youtube.com]
- 2. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Frequently Asked Questions [fishersci.co.uk]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. med.unc.edu [med.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to SP-96 and Other Aurora Kinase B Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, non-ATP-competitive Aurora Kinase B (AURKB) inhibitor, SP-96, with other key ATP-competitive inhibitors. This document synthesizes preclinical data to highlight differences in potency, selectivity, and cellular effects, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Aurora Kinase B is a critical regulator of mitosis, and its overexpression is implicated in various cancers, making it a compelling target for anti-cancer therapies.[1] While several ATP-competitive inhibitors of AURKB have been developed, this compound has emerged as a first-in-class, non-ATP-competitive inhibitor, offering a potentially distinct therapeutic profile.[2] This guide will delve into a comparative analysis of this compound against established AURKB inhibitors: Barasertib (AZD1152), BI 811283, Danusertib, and ZM447439.
Performance Comparison: Potency and Selectivity
A key differentiator among kinase inhibitors is their potency against the target enzyme and their selectivity over other kinases, which can influence both efficacy and toxicity.
Table 1: In Vitro Potency against Aurora Kinase B
| Inhibitor | Mechanism of Action | IC50 (nM) against Aurora Kinase B |
| This compound | Non-ATP-competitive | 0.316 [2][3] |
| Barasertib (AZD1152) | ATP-competitive | 0.37[4] |
| BI 811283 | ATP-competitive | 9[5] |
| Danusertib | ATP-competitive | 79[6] |
| ZM447439 | ATP-competitive | 130[7] |
This compound demonstrates sub-nanomolar potency against AURKB, comparable to the highly potent ATP-competitive inhibitor Barasertib.[2][4]
Table 2: Kinase Selectivity Profile
A critical aspect of this compound's profile is its high selectivity, particularly against kinases associated with myelosuppression, a common dose-limiting toxicity for many AURKB inhibitors.[2][8]
| Inhibitor | IC50 (nM) against Aurora A | IC50 (nM) against FLT3 | IC50 (nM) against KIT |
| This compound | >1000 | >1000 | >1000 |
| Barasertib (AZD1152) | 1369[9] | Inhibits at higher concentrations | Inhibits at higher concentrations[1] |
| BI 811283 | - | - | - |
| Danusertib | 13[6] | - | - |
| ZM447439 | 110[7] | - | - |
This compound exhibits over 2000-fold selectivity for AURKB over Fms-like tyrosine kinase 3 (FLT3) and mast/stem cell growth factor receptor (KIT), kinases crucial for normal hematopoiesis.[2] Inhibition of these kinases by other inhibitors like Barasertib is thought to contribute to adverse effects such as neutropenia.[2][8]
Cellular Activity: NCI-60 Panel
The NCI-60 is a 60-human cancer cell line panel used by the National Cancer Institute to screen compounds for anti-cancer activity. The GI50 value represents the concentration at which the growth of the cancer cells is inhibited by 50%.
Table 3: NCI-60 Growth Inhibition Data (GI50, nM) for Selected Cell Lines
While a complete head-to-head NCI-60 dataset for all compared inhibitors is not publicly available in a single study, data for this compound highlights its potent activity against specific cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) for this compound |
| MDA-MB-468 | Breast Cancer | 107 |
| CCRF-CEM | Leukemia | 47.4 |
| COLO 205 | Colon Cancer | 50.3 |
| A498 | Renal Cancer | 53.2 |
This compound shows selective and potent growth inhibitory activity against several cancer cell lines in the NCI-60 panel.[2]
In Vivo Efficacy
Preclinical in vivo studies in xenograft models provide crucial insights into the anti-tumor activity of these inhibitors.
Table 4: Summary of In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Tumor Type | Dosing and Schedule | Key Findings |
| Barasertib (AZD1152) | Nude mice | Human colon, lung, and hematologic tumor xenografts | 10-150 mg/kg/day | Potent tumor growth inhibition (55% to ≥100%).[4] |
| Athymic nude mice | Small cell lung cancer (H841) xenografts | 50 or 100 mg/kg, 5/7 days for two weeks | Significant tumor growth delay.[10] | |
| BI 811283 | - | Non-small cell lung cancer, colon carcinoma, and pancreas carcinoma xenografts | - | Dose-dependent inhibition of tumor growth, with some tumor regression observed.[5] |
| Danusertib | Rats | HL-60 xenograft | 25 mg/kg (b.d. i.v.) | 75% inhibition of tumor growth with one complete regression.[6] |
| ZM447439 | - | - | - | Data on in vivo efficacy is less readily available in direct comparative studies. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Aurora Kinase B Signaling Pathway and Points of Inhibition.
References
- 1. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I study of BI 811283, an Aurora B kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
SP-96: A Paradigm of Selectivity for Aurora B Kinase
In the landscape of cancer therapeutics, the development of highly selective kinase inhibitors is paramount to achieving efficacy while minimizing off-target effects. SP-96, a novel, non-ATP-competitive inhibitor of Aurora B kinase, has emerged as a promising candidate, demonstrating exceptional potency and a remarkable selectivity profile. This guide provides a comprehensive comparison of this compound with other established Aurora B inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Unprecedented Selectivity Profile of this compound
This compound distinguishes itself through its sub-nanomolar potency against Aurora B and its significant selectivity over other kinases, particularly those implicated in dose-limiting toxicities of other inhibitors. Experimental data highlights the superior selectivity of this compound, positioning it as a best-in-class molecule for targeted Aurora B inhibition.
A comparative analysis of the inhibitory activity of this compound and other well-known Aurora B inhibitors is summarized below. The data clearly illustrates the superior selectivity of this compound for Aurora B.
| Compound | Aurora B (IC50/Ki, nM) | Aurora A (IC50/Ki, nM) | FLT3 (IC50, nM) | KIT (IC50, nM) | Selectivity for Aurora B vs. Aurora A | Selectivity for Aurora B vs. FLT3 & KIT |
| This compound | 0.316 (IC50) [1][2][3][4] | 18.975 (IC50)[4] | 1475.6[4] | 1307.6[4] | ~60-fold | >2000-fold[1][2][3] |
| Barasertib (AZD1152-HQPA) | 0.37 (IC50)[4][5][6][7] | 1369 (Ki)[4] | Yes (activity reported)[2][3] | Yes (activity reported)[2][3] | >3700-fold (Ki) | Known to inhibit at higher concentrations |
| ZM447439 | 130 (IC50)[8][9][10] | 110 (IC50)[8][9][10] | - | - | ~0.85-fold | - |
| GSK1070916 | 0.38 (Ki) / 3.5 (IC50)[11][12][13] | 490 (Ki)[12][14] | - | - | >1000-fold (Ki) | - |
The Significance of High Selectivity
The remarkable selectivity of this compound, particularly its greater than 2000-fold preference for Aurora B over FLT3 and KIT, is a critical advantage.[1][2][3] Inhibition of FLT3 and KIT by other Aurora B inhibitors, such as Barasertib, has been associated with myelosuppression, a significant dose-limiting toxicity.[2][3] By avoiding these off-target kinases, this compound holds the potential for a wider therapeutic window and a more favorable safety profile in clinical applications.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a crucial step in drug discovery. The following outlines a general protocol for an in vitro kinase assay, a common method used to assess the potency and selectivity of compounds like this compound.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a typical workflow for measuring the inhibitory activity of a compound against a panel of kinases.
-
Compound Preparation : The test compound (e.g., this compound) and comparator compounds are serially diluted to a range of concentrations.
-
Kinase Reaction Setup :
-
In a multi-well plate, the purified recombinant kinase (e.g., Aurora B, Aurora A, FLT3, KIT) is added to a reaction buffer.
-
The diluted compounds are then added to the wells containing the respective kinases and incubated for a defined period.
-
-
Initiation of Kinase Reaction : The kinase reaction is initiated by the addition of a substrate (a peptide or protein that the kinase phosphorylates) and adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor.
-
Reaction Incubation : The plate is incubated at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Detection of Kinase Activity : The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays : Utilize radiolabeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays : Employ fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.
-
Luminescence-Based Assays : Quantify the amount of ATP remaining in the reaction. Kinase activity is inversely proportional to the luminescent signal.
-
-
Data Analysis : The results are used to calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
The Aurora B Signaling Pathway
Aurora B is a key regulatory kinase that plays a critical role in cell division. It is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to different subcellular structures throughout mitosis to ensure proper chromosome segregation and cytokinesis. A primary substrate of Aurora B is histone H3, and its phosphorylation at Serine 10 is a hallmark of Aurora B activity.
References
- 1. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. apexbt.com [apexbt.com]
- 5. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. axonmedchem.com [axonmedchem.com]
SP-96: A Comparative Analysis of Cross-Reactivity with FLT3 and KIT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora B kinase inhibitor, SP-96, with other alternative inhibitors, focusing on its cross-reactivity with the receptor tyrosine kinases FLT3 and KIT. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer an objective assessment of this compound's selectivity profile.
Executive Summary
This compound is a novel, potent, and non-ATP-competitive inhibitor of Aurora B kinase with an IC50 of 0.316 nM.[1] A key characteristic of this compound is its high selectivity against Fms-like tyrosine kinase 3 (FLT3) and mast/stem cell growth factor receptor (KIT). This selectivity is a significant advantage, as off-target inhibition of FLT3 and KIT has been associated with adverse effects, such as neutropenia, in clinical trials of other Aurora B inhibitors like Barasertib.[1] this compound demonstrates over 2000-fold selectivity for Aurora B over FLT3 and KIT, highlighting its potential for a more favorable safety profile.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative Aurora B inhibitors against Aurora B, FLT3, and KIT kinases. This data provides a direct comparison of their potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity (FLT3 IC50 / Aurora B IC50) | Selectivity (KIT IC50 / Aurora B IC50) |
| This compound | Aurora B | 0.316 | >4600 | >4100 |
| FLT3 | 1475.6 [2] | |||
| KIT | 1307.6 [2] | |||
| Barasertib (AZD1152) | Aurora B | 0.37[3][4] | - | - |
| FLT3 | - | |||
| KIT | - | |||
| Tozasertib (VX-680) | Aurora B | 18[2][5] | 1.67 | - |
| FLT3 | 30[2][6] | |||
| KIT | - | |||
| Danusertib (PHA-739358) | Aurora B | 79[7][8][9] | - | <1 |
| FLT3 | - | |||
| KIT | <1000 |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. The following are detailed methodologies for key experiments typically employed in such studies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human Aurora B, FLT3, or KIT kinase[10]
-
Kinase-specific substrate (e.g., Myelin Basic Protein for Aurora B)[10][11]
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Plate reader capable of measuring luminescence[12]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output using a luciferase/luciferin reaction.[10]
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth.
Objective: To determine the GI50 (concentration for 50% inhibition of cell growth) of an inhibitor in a cellular context.
Materials:
-
Cancer cell line (e.g., a leukemia cell line with FLT3-ITD mutation for FLT3 inhibition studies).
-
Cell culture medium and supplements (e.g., RPMI-1640 with 10% fetal bovine serum).
-
Test inhibitor serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).[13]
-
96-well cell culture plates.[14]
-
Incubator (37°C, 5% CO2).
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
The following day, treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's protocol. For example, with the CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Signaling Pathways and Experimental Workflow
Visualizing the complex interactions within signaling pathways and the steps of an experimental procedure can aid in understanding the mechanism of action and the methods used for evaluation.
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML).
Caption: Simplified FLT3 signaling pathway upon ligand binding.
KIT Signaling Pathway
The KIT receptor tyrosine kinase is essential for the development and maintenance of various cell types, including hematopoietic stem cells. Activating mutations in KIT are found in several cancers.
Caption: Overview of the KIT signaling cascade initiated by SCF.
Experimental Workflow for Kinase Inhibitor Profiling
The process of evaluating the selectivity of a kinase inhibitor involves a series of well-defined steps, from initial biochemical screening to cellular assays.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Aurora B Kinase Enzyme System [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Aurora B Kinase Inhibitors: SP-96 vs. Barasertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two notable Aurora B kinase inhibitors, SP-96 and Barasertib. The information presented is based on available experimental data to assist researchers in making informed decisions for their preclinical studies.
Introduction
Aurora B kinase is a critical regulator of mitosis, and its overexpression is implicated in various cancers, making it a key target for anti-cancer drug development.[1][2] this compound is a novel, potent, and highly selective non-ATP-competitive inhibitor of Aurora B.[1][3][4] Barasertib (the active form of the prodrug AZD1152) is a potent, ATP-competitive inhibitor of Aurora B that has been evaluated in clinical trials.[2][3] This guide compares these two inhibitors based on their mechanism of action, in vitro efficacy, and selectivity.
Data Presentation
The following table summarizes the key quantitative data for this compound and Barasertib, highlighting their distinct profiles as Aurora B kinase inhibitors.
| Parameter | This compound | Barasertib (AZD1152-HQPA) | Reference(s) |
| Target | Aurora B Kinase | Aurora B Kinase | [1][3] |
| Mechanism of Action | Non-ATP-competitive | ATP-competitive | [1][2] |
| Aurora B IC50 | 0.316 nM | 0.37 nM (cell-free assay) | [1][2] |
| Aurora B Ki | Not Reported | < 0.001 µM | [5] |
| Aurora A Ki | Not Reported | 1.4 µM | [5] |
| FLT3 IC50 | >1000 nM | Not explicitly stated, but known to inhibit at higher concentrations | [1] |
| KIT IC50 | >1000 nM | Not explicitly stated, but known to inhibit at higher concentrations | [1] |
| Selectivity (Aurora B vs. FLT3/KIT) | >2000-fold | Lower selectivity, known to cause myelosuppression due to FLT3/KIT inhibition | [1][4] |
| Cellular Activity (GI50) | MDA-MB-468: Not Reported in direct comparison | Not Reported in direct comparison | |
| A498 (renal): Reported as having nanomolar activity | [3] | ||
| COLO 205 (colon): Reported as having nanomolar activity | [3] | ||
| CCRF-CEM (leukemia): Reported as having nanomolar activity | [3] |
Signaling Pathway and Mechanism of Action
Aurora B kinase, as part of the chromosomal passenger complex (CPC), plays a pivotal role in ensuring proper chromosome segregation and cytokinesis during mitosis. Its activity is essential for the phosphorylation of key substrates involved in these processes.[6][7]
This compound and Barasertib inhibit Aurora B kinase through different mechanisms. Barasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. In contrast, this compound is a first-in-class non-ATP-competitive inhibitor, binding to a site distinct from the ATP pocket to inhibit kinase activity.[1][4] This difference in binding mode can influence the selectivity and overall biological effects of the inhibitor.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare Aurora B kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% (IC50).
Materials:
-
Recombinant human Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)[3]
-
ATP
-
Substrate (e.g., inactive histone H3)[3]
-
Test compounds (this compound, Barasertib)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound and Barasertib in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[3]
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-468, A549)
-
Complete cell culture medium
-
This compound and Barasertib
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Barasertib. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of kinase inhibitors.
Conclusion
This compound and Barasertib are both potent inhibitors of Aurora B kinase but with distinct mechanisms of action and selectivity profiles. This compound, as a non-ATP-competitive inhibitor, demonstrates high selectivity for Aurora B over other kinases like FLT3 and KIT.[1][4] This high selectivity is a significant advantage, as the inhibition of FLT3 and KIT by Barasertib has been associated with myelosuppression in clinical trials.[1] The choice between these inhibitors for research purposes will depend on the specific experimental goals, with this compound offering a more targeted approach to studying the effects of Aurora B inhibition with potentially fewer off-target effects related to FLT3 and KIT. Further head-to-head studies in various cancer models are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AURORA B Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. caymanchem.com [caymanchem.com]
SP-96: A Kinase Inhibitor Profiled for Reduced Myelosuppression
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics, the development of kinase inhibitors has marked a significant advancement. However, a common and dose-limiting toxicity associated with many of these agents is myelosuppression. A promising agent, SP-96, a first-in-class, non-ATP-competitive Aurora Kinase B inhibitor, has been specifically designed to minimize this adverse effect. This guide provides a comparative analysis of this compound's effect on myelosuppression versus other inhibitors, supported by available experimental data.
Understanding Myelosuppression in Kinase Inhibitor Therapy
Myelosuppression is a condition characterized by a decrease in the bone marrow's ability to produce blood cells, leading to neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets). This side effect can lead to life-threatening complications such as infections and bleeding, often necessitating dose reductions or treatment interruptions, which can compromise therapeutic efficacy.
Many kinase inhibitors, while targeting cancer cells, can also affect normal hematopoietic stem and progenitor cells, leading to myelosuppression. A key example is the Aurora B kinase inhibitor, Barasertib (B1683942) (AZD1152), where myelosuppression, particularly neutropenia, has been a frequently observed dose-limiting toxicity in clinical trials.[1][2][3]
This compound: A Profile of High Selectivity
This compound is a potent inhibitor of Aurora B kinase with a sub-nanomolar IC50 value of 0.316 nM.[4] Its unique characteristic lies in its remarkable selectivity. Experimental data has demonstrated that this compound has over 2000-fold selectivity against the receptor tyrosine kinases FLT3 and KIT.[4][5]
The kinases FLT3 and KIT play a crucial role in normal hematopoiesis, the process of blood cell formation. Inhibition of these kinases is believed to contribute significantly to the myelosuppressive side effects of other kinase inhibitors. The high selectivity of this compound for Aurora B over FLT3 and KIT is the cornerstone of its design for reduced myelosuppression.
Comparative Kinase Inhibition Profile
A direct comparison of the kinase inhibition profiles of this compound and other inhibitors highlights the basis for their differential effects on myelosuppression.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FLT3 and KIT |
| This compound | Aurora B | 0.316[4] | >2000-fold[4][5] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37[6][7] | Less selective; inhibits FLT3 and KIT |
| Aurora A | 1368[8] |
Note: Specific IC50 values for Barasertib against FLT3 and KIT are not consistently reported in the public domain, preventing a direct numerical comparison of selectivity.
The Mechanism of Reduced Myelosuppression with this compound
The reduced myelosuppressive potential of this compound is attributed to its minimal inhibition of FLT3 and KIT. By sparing these kinases, this compound is hypothesized to have a lesser impact on the viability and proliferation of hematopoietic stem and progenitor cells compared to less selective inhibitors.
Caption: Signaling pathway illustrating this compound's selective inhibition.
Clinical Evidence of Myelosuppression with Other Inhibitors
Clinical trials of Barasertib have consistently reported myelosuppression as a major adverse event. In a Phase 2 study in elderly patients with acute myeloid leukemia (AML), febrile neutropenia was observed in 67% of patients treated with Barasertib compared to 19% in the low-dose cytosine arabinoside (LDAC) arm.[9] Another Phase 1/2 study in AML patients reported grade ≥ 3 febrile neutropenia in 24 out of 64 patients.[2] In a Phase 1 study in patients with advanced solid tumors, grade ≥ 3 neutropenia occurred in 34% of patients and was the dose-limiting toxicity.[1]
While direct comparative clinical data for this compound is not yet available, its preclinical profile strongly suggests a more favorable safety window with respect to myelosuppression.
Experimental Protocols for Assessing Myelosuppression
The evaluation of drug-induced myelosuppression is a critical component of preclinical and clinical drug development. Standard methodologies are employed to quantify the effects of inhibitors on hematopoietic cells.
In Vitro Assessment:
-
Colony-Forming Unit (CFU) Assays: This is a gold-standard in vitro method to assess the effect of a compound on the proliferative capacity of hematopoietic progenitor cells. Bone marrow cells are cultured in a semi-solid medium in the presence of the test compound. The number of colonies formed by different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) is then quantified to determine the inhibitory concentration (IC50) for each cell type.
In Vivo Assessment:
A common in vivo experimental workflow to assess myelosuppression in animal models, such as mice, involves the following steps:
-
Animal Model: Healthy mice are typically used.
-
Drug Administration: The test inhibitor (e.g., this compound) and a comparator (e.g., Barasertib) are administered to different groups of animals at various dose levels. A vehicle control group is also included.
-
Blood Collection: Peripheral blood samples are collected at multiple time points (e.g., baseline, and several days post-treatment).
-
Complete Blood Count (CBC) Analysis: The collected blood is analyzed to determine the counts of neutrophils, red blood cells, and platelets.
-
Bone Marrow Analysis: At the end of the study, bone marrow can be harvested to assess cellularity and the number of hematopoietic progenitor cells using techniques like flow cytometry or CFU assays.
-
Data Analysis: The changes in blood cell counts and bone marrow cellularity over time are compared between the different treatment groups to assess the degree of myelosuppression.
Caption: In vivo experimental workflow for myelosuppression assessment.
Conclusion
The preclinical data on this compound strongly supports its potential for a reduced myelosuppressive profile compared to less selective kinase inhibitors like Barasertib. The high selectivity of this compound for Aurora B over FLT3 and KIT provides a clear mechanistic rationale for this improved safety profile. While further clinical data is needed to definitively establish the comparative myelosuppressive effects in humans, the available evidence positions this compound as a promising therapeutic candidate with the potential to offer a better-tolerated treatment option for cancer patients. Researchers and drug development professionals should consider the kinase selectivity profile as a critical factor in the development of future anticancer agents to minimize off-target toxicities such as myelosuppression.
References
- 1. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SP-96 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for SP-96, a novel Aurora B kinase inhibitor, against its key alternative, Barasertib (AZD1152). The data presented is collated from publicly available preclinical studies to facilitate an objective evaluation of their performance. Detailed experimental protocols for key assays are provided to ensure the reproducibility of the findings.
Data Presentation: Quantitative Comparison of Aurora B Inhibitors
The following tables summarize the key quantitative data for this compound and Barasertib, focusing on their inhibitory potency and selectivity.
Table 1: In Vitro Potency against Aurora B Kinase
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | Aurora B | 0.316 ± 0.031 | Enzymatic Assay | [1][2] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Cell-free Assay | [3][4] |
Table 2: Selectivity Profile
| Compound | Target Kinase | Fold Selectivity vs. Aurora B | Significance | Source |
| This compound | FLT3, KIT | >2000 | Reduced potential for myelosuppression | [1][2] |
| Barasertib (AZD1152) | Aurora A | >1000 | High selectivity for Aurora B over A | [3] |
| Barasertib (AZD1152) | FLT3, KIT | Lower selectivity (inhibits at higher concentrations) | Potential for off-target effects, including myelosuppression | [5] |
Table 3: In Vitro Efficacy in Triple-Negative Breast Cancer (TNBC) Cell Line MDA-MB-468
| Compound | Cell Line | IC50 (nM) | Assay Type | Source |
| This compound | MDA-MB-468 | Data not yet publicly available in this specific format | - | [1][2] |
| Barasertib (AZD1152) | MDA-MB-468 | 14 | Colony Formation Assay | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.
Aurora B Kinase Inhibition Assay (Enzymatic Assay)
This protocol is based on the methodology used to determine the IC50 value of this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Aurora B kinase activity.
Materials:
-
Recombinant human Aurora B kinase
-
Histone H3 as substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
Test compound (this compound) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing Aurora B kinase and Histone H3 substrate to each well.
-
Incubate the plate at 30°C for 20 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Aurora B kinase activity, using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (Colony Formation Assay)
This protocol is based on the methodology used to determine the IC50 of Barasertib in the MDA-MB-468 cell line.[6]
Objective: To assess the long-term effect of a test compound on the proliferative capacity of cancer cells.
Materials:
-
MDA-MB-468 triple-negative breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Barasertib) at various concentrations
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of MDA-MB-468 cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound (Barasertib).
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium should be replaced with fresh medium containing the test compound every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Plot the surviving fraction against the drug concentration to determine the IC50 value.
Mandatory Visualization
Aurora B Signaling Pathway in Mitosis
Caption: Aurora B kinase signaling pathway during mitosis and points of inhibition.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of an Aurora B kinase inhibitor.
Logical Relationship: this compound's Advantage over Barasertib
Caption: Rationale for this compound's potentially improved safety profile.
References
- 1. Rhein and hesperidin nanoparticles remodel tumor immune microenvironment by reducing CAFs and CCL2 secreted by CAAs for efficient triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Hesperidin on the Expression of Programmed Death Ligand (PD-L1) in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AURKB Inhibition in Reducing Proliferation and Enhancing Effects of Radiotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SP-96's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-cancer activity of SP-96, a novel non-ATP-competitive inhibitor of Aurora Kinase B, with other established Aurora Kinase inhibitors. The data presented is based on publicly available experimental findings, offering a resource for independent validation and further research.
Executive Summary
This compound is a potent and highly selective inhibitor of Aurora Kinase B with a reported IC50 of 0.316 nM.[1][2] A key distinguishing feature of this compound is its remarkable selectivity, being over 2000-fold more selective for Aurora B than for the receptor tyrosine kinases FLT3 and KIT.[1][2][3] This high selectivity is anticipated to translate into a reduced side-effect profile, particularly concerning myelosuppression, a common dose-limiting toxicity associated with less selective Aurora B inhibitors that also target FLT3 and KIT.[2][4] Preclinical data indicates that this compound exhibits anti-proliferative activity against cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MD-468.[1][2][3] This guide compares the in vitro activity of this compound with the well-characterized Aurora Kinase inhibitors Barasertib (AZD1152), Tozasertib (VX-680), and ZM 447439.
Comparative Analysis of In Vitro Anti-Cancer Activity
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and its comparators against Aurora Kinase B and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Selectivity vs. FLT3/KIT | Mechanism of Action |
| This compound | Aurora B | 0.316 [1][2] | >2000-fold [1][2][3] | Non-ATP-competitive [1][2] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37[5][6] | Less Selective | ATP-competitive |
| Tozasertib (VX-680) | Aurora A | Ki = 0.6[7] | Inhibits FLT3 (Ki = 30 nM) | ATP-competitive |
| Aurora B | Ki = 18[7] | |||
| Aurora C | Ki = 4.6[7] | |||
| ZM 447439 | Aurora A | 110[8][9] | >8-fold vs. MEK1, Src, Lck | ATP-competitive |
| Aurora B | 130[8][9] |
Table 2: In Vitro Anti-Proliferative Activity (GI50/IC50 in nM)
| Compound | MDA-MB-468 (Breast) | NCI-H661 (Lung) | U-937 (Leukemia) | HL-60 (Leukemia) | HT-29 (Colon) |
| This compound | Reported Inhibition[1][2] | - | - | - | - |
| Barasertib (AZD1152-HQPA) | - | - | - | IC50 < 100[10] | - |
| Tozasertib (VX-680) | - | - | - | IC50 ≈ 300[5] | 150 |
| ZM 447439 | - | 2900 | >100,000 | - | - |
Note: Direct comparative NCI-60 data for this compound is not publicly available. The table reflects reported activity and data from various sources. A dash (-) indicates that data was not found in the conducted search.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the anti-cancer activity of Aurora B inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tozasertib | C23H28N8OS | CID 5494449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synergistic Potential of Aurora Kinase B Inhibition in Combination Chemotherapy
For Immediate Release
LITTLE ROCK, AR – While specific data on the synergistic effects of the novel Aurora Kinase B (AURKB) inhibitor, SP-96, in combination with other chemotherapy drugs remains to be published, the broader class of AURKB inhibitors has shown considerable promise in enhancing the efficacy of conventional cancer therapies. This guide provides an overview of the scientific rationale, potential synergistic interactions, and the experimental framework for evaluating such combinations, aimed at researchers, scientists, and drug development professionals.
This compound is a potent and selective, non-ATP-competitive inhibitor of Aurora B kinase with an IC50 of 0.316 nM.[1][2] Its high selectivity, particularly its over 2000-fold selectivity against FLT3 and KIT, suggests a potential for reduced myelosuppression compared to less selective AURKB inhibitors.[2][3] Although preclinical studies on this compound have demonstrated its standalone efficacy in cell lines such as the triple-negative breast cancer cell line MDA-MD-468, its potential in combination regimens is a critical area for future investigation.[2]
The Rationale for Combination Therapy
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[4][5] Its overexpression is a common feature in many cancers and is often associated with aneuploidy and genomic instability.[4] Inhibition of AURKB disrupts the mitotic process, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.
The combination of AURKB inhibitors with traditional chemotherapy agents is predicated on the principle of attacking cancer cells through complementary mechanisms. Many conventional chemotherapies, such as cisplatin (B142131) and doxorubicin, act by inducing DNA damage. By inhibiting AURKB, the cell's ability to properly navigate the mitotic checkpoints in response to this damage is compromised, potentially leading to a synergistic increase in cancer cell death. Preclinical studies with other AURKB inhibitors have shown that this approach can potentiate the efficacy of chemotherapy agents in various cancer models.[4]
Quantifying Synergy: The Combination Index
A key aspect of evaluating drug combinations is the quantitative assessment of synergy. The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach for this purpose.[6][7] The CI provides a quantitative measure of the interaction between two or more drugs.
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7]
Hypothetical Synergy Data for an AURKB Inhibitor with Chemotherapy Drug X
| Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Interaction |
| AURKB Inhibitor (5 nM) + Drug X (50 nM) | 0.50 | 0.8 | Synergy |
| AURKB Inhibitor (10 nM) + Drug X (100 nM) | 0.75 | 0.6 | Synergy |
| AURKB Inhibitor (20 nM) + Drug X (200 nM) | 0.90 | 0.4 | Strong Synergy |
Experimental Protocols for Synergy Assessment
A standardized experimental workflow is crucial for the reliable evaluation of drug combinations.
Experimental Protocol for In Vitro Synergy Assay
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Dose-Response Determination: The half-maximal inhibitory concentration (IC50) for the AURKB inhibitor (e.g., this compound) and the chemotherapeutic agent are determined individually by treating the cells with a range of concentrations of each drug for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Combination Treatment: Cells are treated with the AURKB inhibitor and the chemotherapy drug simultaneously at various concentrations, often in a fixed-ratio or a matrix format.
-
Data Analysis: Cell viability data from the combination treatment is used to calculate the Combination Index (CI) at different effect levels (Fractional Effect, Fa) using software like CompuSyn.
-
Isobologram Analysis: An isobologram is generated to visually represent the synergistic, additive, or antagonistic effects of the drug combination.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Aurora B Kinase Inhibition
Caption: Aurora B Kinase signaling pathway and points of intervention.
Experimental Workflow for Drug Synergy Analysis
Caption: Workflow for in vitro drug synergy assessment.
Conclusion
While specific experimental data on the synergistic effects of this compound with other chemotherapies is not yet available, the established role of Aurora B kinase in mitosis provides a strong rationale for investigating such combinations. The methodologies for assessing drug synergy are well-defined, offering a clear path for future preclinical studies. The potential for a highly selective, non-ATP-competitive AURKB inhibitor like this compound to synergize with existing anticancer agents represents a promising avenue for the development of more effective and less toxic cancer treatments. Further research is warranted to explore these potential combinations and translate them into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. punnettsquare.org [punnettsquare.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SP-96, an Aurora Kinase B Inhibitor
For researchers, scientists, and drug development professionals handling SP-96, a potent and selective Aurora Kinase B inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.
This compound, identified with CAS number 2682114-54-9, is a non-ATP-competitive inhibitor of Aurora B kinase and is utilized in cancer research, particularly in studies related to triple-negative breast cancer.[1][2] Due to its potent biological activity, all waste materials contaminated with this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Recommended if handling powder outside a fume hood |
Disposal of this compound Waste
The proper disposal of this compound is critical and must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
Step 1: Segregation of Waste
Properly segregate waste contaminated with this compound at the point of generation. Use designated, clearly labeled, and leak-proof waste containers. Never mix this compound waste with non-hazardous trash or other incompatible waste streams.
Step 2: Waste Container Labeling
All containers holding this compound waste must be affixed with a hazardous waste label. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: 1-(3-Fluorophenyl)-3-(3-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)urea[3]
-
The primary hazards associated with the chemical (e.g., "Toxic," "Biohazard" if applicable).
-
The date of waste accumulation.
Step 3: Disposal of Different Forms of this compound Waste
-
Solid Waste (Powder):
-
Carefully collect any residual this compound powder.
-
Place the powder and any contaminated items (e.g., weigh boats, spatulas, contaminated wipes) into a designated solid hazardous waste container.
-
Avoid generating dust. If there is a risk of inhalation, perform these steps in a chemical fume hood.
-
-
Liquid Waste (Solutions, e.g., in DMSO):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible liquid hazardous waste container.
-
Ensure the container is properly sealed to prevent spills and evaporation.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Contaminated Labware and Consumables:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, bench paper) must be disposed of as solid hazardous waste.
-
Place these items in the designated solid hazardous waste container.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware. Deface the original label before disposal.
-
Step 4: Storage and Collection
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials. Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols Cited
The information provided in this guidance is based on standard laboratory safety protocols for handling potent chemical compounds. For specific experimental protocols involving this compound, such as kinase inhibition assays, researchers can refer to the following publication:
-
Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression. European Journal of Medicinal Chemistry, 2020. This paper details the in vitro enzymatic assays for Aurora B kinase.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Signaling Pathway Context
This compound is an inhibitor of Aurora B kinase, a key regulator of mitosis. The inhibition of this pathway is a therapeutic strategy in cancer research. Understanding this context underscores the biological potency of this compound and the importance of its proper handling and disposal.
Caption: Inhibition of the Aurora B kinase pathway by this compound.
References
Navigating the Safe Handling of SP-96: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Logistical Information for SP-96
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the hypothetical substance designated as this compound. As this compound is not a recognized chemical compound in standard databases, this guide is based on established best practices for managing novel or uncharacterized hazardous materials in a laboratory setting. Adherence to these protocols is paramount to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (Low Risk) | Safety glasses with side shields (ANSI Z87.1 compliant)[1] | Nitrile or neoprene gloves | Standard lab coat | Not generally required (work in a well-ventilated area) |
| Procedures with Splash/Aerosol Risk | Chemical splash goggles or a full-face shield[1][2] | Double-gloving with chemically resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | Required if ventilation is insufficient or if aerosols are generated (Use of a certified chemical fume hood is mandatory) |
| High-Risk Operations/Spill Cleanup | Full-face shield over chemical splash goggles[2][3] | Heavy-duty, chemically resistant gloves (e.g., Viton®) | Fully encapsulated, chemical-protective suit | Self-contained breathing apparatus (SCBA) or a supplied-air respirator[3] |
Procedural Guidance: Handling and Disposal of this compound
Strict adherence to established protocols is critical when working with any hazardous chemical. The following step-by-step procedures outline the essential practices for the operational handling and subsequent disposal of this compound.
Experimental Protocol: Standard Handling of this compound
-
Preparation : Before handling this compound, ensure that a current Safety Data Sheet (SDS) or equivalent hazard assessment is available and has been reviewed by all personnel involved.[4][5]
-
Engineering Controls : All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment : Don the appropriate PPE as specified in the table above for "Standard Handling."
-
Weighing and Transfer : When weighing or transferring this compound, use a containment system such as a glove bag or a powder-handling enclosure if the substance is a fine powder. For liquids, use secondary containment to prevent spills.
-
Labeling : All containers of this compound must be clearly labeled with the chemical name, hazard warnings, and the date of receipt or preparation.[4]
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan for this compound
-
Waste Segregation : All waste contaminated with this compound (e.g., gloves, pipette tips, empty containers) must be segregated from general laboratory waste.[6]
-
Waste Collection : Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request : Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[7]
Visualizing the Workflow: this compound Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound, from initial preparation to final waste removal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. medic911.com [medic911.com]
- 3. epa.gov [epa.gov]
- 4. Chemical Safety | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 7. Special Waste Disposal · NYC311 [portal.311.nyc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
